molecular formula C22H17Cl2N3O2S B1670557 Diflapolin

Diflapolin

カタログ番号: B1670557
分子量: 458.4 g/mol
InChIキー: FGXLEECGXSDIMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diflapolin is a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). It inhibits formation of the 5-lipoxygenase (5-LO) products leukotriene B4 (LTB4; ) and 5-HpETE in isolated human monocytes and neutrophils (IC50s = 30 and 170 nM, respectively) and inhibits the epoxide hydrolase activity of sEH with an IC50 value of 20 nM in a cell-free assay. It is selective for FLAP and sEH over other arachidonic acid metabolism enzymes, including 5-LO, LTC4 synthase, mPGES-1, COX-1, or COX-2 in cell-free assays, as well as 12- and 15-LO in neutrophils. This compound (1, 3, and 10 mg/kg) decreases inflammation in a mouse model of peritonitis induced by zymosan, reducing the production of LTB4 and LTC4 and inhibiting leukocyte recruitment.>This compound is a potent dual soluble epoxide hydrolase (sEH)/5-lipoxygenase-activating protein (FLAP) inhibitor

特性

IUPAC Name

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXLEECGXSDIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual Modulatory Role of Diflapolin in Eicosanoid Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflapolin has emerged as a significant small molecule inhibitor targeting key enzymes in the arachidonic acid (AA) cascade, a critical pathway in inflammatory and cardiovascular diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its dual inhibitory effects on the leukotriene and epoxyeicosatrienoic acid (EET) pathways. By simultaneously targeting 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), this compound presents a novel therapeutic strategy. This document outlines the quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition of FLAP and sEH

This compound functions as a dual inhibitor, concurrently targeting two pivotal enzymes in distinct branches of the arachidonic acid cascade:

  • Inhibition of the 5-Lipoxygenase (5-LOX) Pathway via FLAP: this compound inhibits the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein essential for the cellular activation of 5-lipoxygenase (5-LOX), the enzyme that catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes (LTs) from arachidonic acid.[1][2] By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LOX, thereby blocking the production of leukotrienes such as Leukotriene B4 (LTB4) and cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[1][2] It is important to note that this compound does not directly inhibit the 5-LOX enzyme itself.[1]

  • Inhibition of the Cytochrome P450 (CYP) Pathway via sEH: this compound also potently inhibits soluble epoxide hydrolase (sEH).[1][2] In a parallel branch of the arachidonic acid cascade, cytochrome P450 epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs). These EETs generally possess anti-inflammatory, vasodilatory, and cardioprotective properties.[3][4] However, sEH rapidly metabolizes EETs into their less active dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their bioavailability and enhancing their beneficial effects.[5]

This dual-action mechanism is therapeutically advantageous as it simultaneously suppresses the production of pro-inflammatory leukotrienes while promoting the accumulation of anti-inflammatory EETs.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key inhibitory concentration (IC50) values, providing a comparative view of its potency against FLAP and sEH.

TargetAssay SystemSpeciesIC50 (nM)Reference(s)
FLAP 5-LOX product formation in intact human monocytesHuman30[1]
5-LOX product formation in intact human neutrophilsHuman170[1]
sEH Cell-free assay with isolated enzymeHuman20[1]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the leukotriene and epoxyeicosatrienoic acid pathways and the points of intervention by this compound.

Leukotriene Pathway Inhibition by this compound cluster_enzymes1 Enzymes MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid (AA) MembranePhospholipids->ArachidonicAcid Stimuli FLAP FLAP ArachidonicAcid->FLAP FiveLOX 5-LOX FLAP->FiveLOX presents AA to LTA4 Leukotriene A4 (LTA4) FiveLOX->LTA4 catalyzes LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 CysLTs Cysteinyl-Leukotrienes (LTC4, LTD4, LTE4) (Pro-inflammatory) LTA4->CysLTs This compound This compound This compound->FLAP Inhibits cPLA2 cPLA2 cPLA2->ArachidonicAcid LTA4H LTA4 Hydrolase LTA4H->LTB4 LTC4S LTC4 Synthase LTC4S->CysLTs

Caption: this compound inhibits FLAP, preventing leukotriene synthesis.

Epoxyeicosatrienoic Acid Pathway Modulation by this compound cluster_enzymes2 Enzymes ArachidonicAcid Arachidonic Acid (AA) EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) ArachidonicAcid->EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) EETs->DHETs sEH soluble Epoxide Hydrolase (sEH) sEH->DHETs CYP450 CYP450 Epoxygenases CYP450->EETs This compound This compound This compound->sEH Inhibits

Caption: this compound inhibits sEH, increasing beneficial EET levels.

This compound's Dual Action This compound This compound FLAP FLAP Inhibition This compound->FLAP sEH sEH Inhibition This compound->sEH Leukotriene Decreased Pro-inflammatory Leukotriene Production FLAP->Leukotriene EET Increased Anti-inflammatory EET Bioavailability sEH->EET Outcome Synergistic Anti-inflammatory Effect Leukotriene->Outcome EET->Outcome

Caption: The dual inhibitory mechanism of this compound.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Cell-Free)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on human recombinant sEH.

Materials:

  • Human recombinant sEH

  • This compound

  • AUDA (sEH inhibitor control)

  • (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) (fluorescent substrate)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing 0.1 mg/mL BSA)

  • DMSO (vehicle)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and AUDA in DMSO. Further dilute with assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Add the diluted compounds or vehicle (DMSO) to the wells of the 96-well plate.

  • Add human recombinant sEH to each well and pre-incubate with the compounds for 10 minutes at 4°C.[1]

  • To initiate the reaction, add the sEH substrate PHOME to each well to a final concentration of 50 µM.[1]

  • Incubate the plate for 60 minutes at room temperature in the dark.[1]

  • Measure the fluorescence of the product at an appropriate excitation/emission wavelength.

  • The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase-Activating Protein (FLAP) Inhibition Assay (Intact Cells)

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on FLAP-dependent 5-LOX product formation in human peripheral blood monocytes and neutrophils.

Materials:

  • Isolated human peripheral blood monocytes or neutrophils

  • This compound

  • Calcium ionophore A23187

  • Arachidonic acid (optional, for competition experiments)

  • Hank's Balanced Salt Solution (HBSS) or similar buffer

  • Methanol

  • HPLC system with a UV detector

  • Internal standard (e.g., PGB2)

Procedure:

  • Isolate human monocytes or neutrophils from peripheral blood using standard density gradient centrifugation methods.

  • Resuspend the cells in HBSS at a concentration of 5 x 10^6 cells/mL.

  • Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.[6]

  • Stimulate the cells with 2.5 µM calcium ionophore A23187 for 10 minutes at 37°C to induce 5-LOX product formation.[6] For competition assays, exogenous arachidonic acid can be added along with the ionophore.[7]

  • Terminate the reaction by adding an equal volume of cold methanol.

  • Centrifuge the samples to pellet the cell debris.

  • Analyze the supernatant for 5-LOX products (e.g., LTB4 and its isomers, 5-HETE) by reverse-phase HPLC. Use an internal standard for quantification.

  • Monitor the elution of 5-LOX products by UV absorbance at 280 nm.

  • Calculate the percentage of inhibition of 5-LOX product formation for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a promising therapeutic candidate due to its unique dual inhibitory action on FLAP and sEH. This mechanism allows for a synergistic anti-inflammatory effect by both reducing the synthesis of pro-inflammatory leukotrienes and enhancing the levels of anti-inflammatory epoxyeicosatrienoic acids. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar multi-target inhibitors in the management of inflammatory and cardiovascular diseases.

References

The Dual Inhibition of FLAP and sEH: A Deep Dive into the Structure-Activity Relationship of Diflapolin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate structure-activity relationships (SAR) of Diflapolin, a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). By simultaneously targeting these two key enzymes in the arachidonic acid (AA) cascade, this compound presents a promising therapeutic strategy for managing inflammation. This document provides a comprehensive overview of the SAR data for this compound and its analogs, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.

Introduction: The Therapeutic Rationale for Dual FLAP/sEH Inhibition

Inflammation is a complex biological response involving a network of lipid mediators derived from arachidonic acid.[1] Two critical pathways in this cascade are the 5-lipoxygenase (5-LOX) pathway, which produces pro-inflammatory leukotrienes (LTs), and the cytochrome P450 (CYP) pathway, which generates anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2]

FLAP is an essential protein for the cellular activity of 5-LOX, facilitating the synthesis of LTs.[1][3] Soluble epoxide hydrolase (sEH), on the other hand, degrades the beneficial EETs into their less active dihydroxy derivatives.[1] Therefore, the dual inhibition of FLAP and sEH offers a synergistic anti-inflammatory effect by preventing the production of pro-inflammatory LTs while simultaneously preserving anti-inflammatory EETs.[1][4] this compound was identified as the first potent dual inhibitor of FLAP and sEH, demonstrating efficacy in vitro and in vivo.[1][3][4]

Core Structure of this compound

This compound, chemically known as N-[4-(2-benzothiazolylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)-urea, serves as the lead compound for the development of dual FLAP/sEH inhibitors.[5] Its structure can be divided into several key subunits that have been systematically modified to probe the structure-activity relationships.

Structure-Activity Relationship (SAR) of this compound Analogs

Extensive research has been conducted to understand how modifications to the this compound scaffold affect its inhibitory activity against FLAP and sEH. The key findings are summarized below.

Modifications of the Benzothiazole Moiety (Subunit I)

The benzothiazole core is a crucial element for FLAP inhibition.[6]

  • Replacement with Benzimidazole: Replacing the benzothiazole with a benzimidazole ring was explored to potentially improve solubility.[7]

    • N-unsubstituted benzimidazole analogs retained potent FLAP inhibitory activity, with some compounds showing sub-micromolar IC50 values, comparable to this compound.[6][7]

    • Conversely, N-butoxycarbonyl (Boc) substitution on the benzimidazole was detrimental to FLAP activity.[6][7]

    • For sEH inhibition, the opposite trend was observed. N-Boc substituted benzimidazoles displayed higher potency against sEH, in some cases exceeding that of this compound.[6][7]

Modifications of the Phenyl Ring Spacer (Subunit III)

The nature and substitution pattern of the central phenyl ring play a significant role in the activity of these dual inhibitors.

  • Methyl Substitution: The position of the methyl group on the phenylene ring influences the activity against both targets.[1]

    • Compounds with a 3-methyl group on the phenylene ring were generally more effective as sEH inhibitors.[1]

    • The 2-methyl substitution, as seen in this compound, and even unsubstituted phenylene rings also yielded potent sEH inhibitors.[1]

Modifications of the Terminal Phenyl Ring (Subunit V)

The substitution pattern on the terminal phenyl ring is critical for potent inhibition.

  • Chloro Substitution: The presence and position of chlorine atoms significantly impact both FLAP and sEH inhibition.

    • A 3,4-dichloro substitution pattern, as present in this compound, has been identified as optimal for high inhibitory potency.[6]

    • Analogs with 3,5-dichloro and 3-chloro substitutions also demonstrated strong FLAP inhibitory activity, in some cases superior to this compound.[1]

    • An ortho-chloro substituent on the terminal phenyl ring was found to decrease the inhibitory activity against sEH.[1]

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of this compound and selected analogs against human sEH and FLAP.

Table 1: Inhibitory Activity of this compound and Key Analogs

CompoundModificationsEH IC50 (nM)FLAP IC50 (nM)
This compound Lead Compound20[3][4][5]30 (monocytes), 170 (neutrophils)[3][4][5]
Analog 15 2-methyl, 3,5-dichloro> this compound> this compound
Analog 27 Unsubstituted phenylene, 3,5-dichloro> this compound> this compound
Analog 13 2-methyl, 3-chloro> this compound> this compound
Analog 18 3-methyl, 3-chloro-> this compound
Analog 25 Unsubstituted phenylene, 3-chloro-> this compound
Analog 6c Benzimidazole, 3-methyl, 3,4-dichloro4.9400

Note: "> this compound" indicates that the inhibitory activity was reported to be greater than that of the lead compound, this compound. Exact values for all analogs were not consistently available across the reviewed literature.

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic scheme for the preparation of this compound analogs involves a three-step process[1]:

  • Ether Synthesis: Reaction of a substituted 4-nitrophenol or thiophenol with an appropriate electrophile in the presence of a base (e.g., Na2CO3, Cs2CO3) and a catalyst (e.g., KI) in a suitable solvent like acetone under reflux.

  • Nitro Group Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation using Raney nickel in methanol.

  • Urea Formation: The final urea derivatives are synthesized by reacting the aniline intermediate with a corresponding phenylisocyanate in a solvent such as tetrahydrofuran (THF) at room temperature.

G cluster_synthesis General Synthetic Workflow Start Substituted 4-Nitrophenol/ Thiophenol Step1 Ether Synthesis (Na2CO3, Cs2CO3, KI, Acetone, Reflux) Start->Step1 Intermediate1 Nitro-intermediate Step1->Intermediate1 Step2 Nitro Reduction (H2, Raney Nickel, Methanol) Intermediate1->Step2 Intermediate2 Aniline Intermediate Step2->Intermediate2 Step3 Urea Formation (Phenylisocyanate, THF) Intermediate2->Step3 End This compound Analog Step3->End

General synthetic workflow for this compound analogs.
In Vitro sEH Inhibition Assay

The inhibitory activity against soluble epoxide hydrolase is typically determined using a fluorescence-based assay.[2]

  • Enzyme Preparation: Recombinant human sEH is used.

  • Incubation: The test compounds (e.g., this compound and its analogs) are pre-incubated with the sEH enzyme at a specific temperature (e.g., 4°C) for a defined period (e.g., 10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (PHOME).

  • Measurement: The reaction is allowed to proceed for a set time (e.g., 60 minutes) and then stopped. The fluorescence of the product is measured to determine the extent of enzyme inhibition.

In Vitro FLAP Inhibition Assay

The inhibition of FLAP is assessed by measuring the formation of 5-LOX products in cellular assays.[3]

  • Cell Culture: Human monocytes or neutrophils are used as they endogenously express the 5-LOX pathway.

  • Compound Treatment: The cells are pre-incubated with the test compounds or vehicle control.

  • Cell Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.

  • Product Analysis: The formation of 5-LOX products, such as leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), is quantified using methods like HPLC or ELISA.

G cluster_assay FLAP Inhibition Assay Workflow Start Human Monocytes/ Neutrophils Step1 Pre-incubation with Test Compound Start->Step1 Step2 Stimulation with Ca2+ Ionophore Step1->Step2 Step3 Measurement of 5-LOX Products (LTB4, 5-HETE) Step2->Step3 End Determination of IC50 Value Step3->End

Workflow for the cellular FLAP inhibition assay.

Signaling Pathway

This compound and its analogs exert their anti-inflammatory effects by intervening in the arachidonic acid cascade. The following diagram illustrates the dual mechanism of action.

G cluster_pathway Arachidonic Acid Cascade and Dual Inhibition by this compound cluster_lox 5-LOX Pathway cluster_cyp CYP Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP CYP Cytochrome P450 AA->CYP 5LOX 5-LOX FLAP->5LOX activates LTA4 Leukotriene A4 5LOX->LTA4 LTs Pro-inflammatory Leukotrienes (LTB4, etc.) LTA4->LTs EETs Anti-inflammatory Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH sEH EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs This compound This compound This compound->FLAP inhibits This compound->sEH inhibits

Dual inhibition of FLAP and sEH by this compound in the arachidonic acid cascade.

Conclusion

The structure-activity relationship of this compound and its analogs reveals critical insights for the rational design of potent and selective dual FLAP/sEH inhibitors. Key structural motifs, such as the benzothiazole/benzimidazole core, the substitution pattern on the central and terminal phenyl rings, and the urea linker, all play pivotal roles in modulating the inhibitory activities. While optimizing for dual potency remains a challenge, several analogs have demonstrated improved or comparable activity to the lead compound, highlighting promising avenues for future drug development in the field of anti-inflammatory therapeutics. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing this important class of molecules.

References

discovery and synthesis of the dual inhibitor Diflapolin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Diflapolin, a Dual FLAP/sEH Inhibitor

Introduction

This compound is a first-in-class dual inhibitor that targets both the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1][2][] These two proteins are key players in the arachidonic acid (AA) metabolic cascade, which produces a variety of lipid mediators involved in inflammation.[4][5] By simultaneously inhibiting FLAP and sEH, this compound offers a multi-target approach to modulating inflammatory responses. This strategy aims to suppress the production of pro-inflammatory leukotrienes (LTs) while at the same time increasing levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[2][4][5] this compound was identified through a pharmacophore-based virtual screening approach.[2][6] This document provides a comprehensive overview of its discovery, mechanism of action, synthesis, and the experimental protocols used for its characterization.

Mechanism of Action and Specificity

This compound exerts its anti-inflammatory effects by intervening at two distinct points in the arachidonic acid cascade.

  • FLAP Inhibition : In the 5-lipoxygenase (5-LOX) pathway, FLAP acts as a transfer protein, presenting arachidonic acid to the 5-LOX enzyme for the biosynthesis of pro-inflammatory leukotrienes.[5] this compound inhibits the function of FLAP, thereby preventing the formation of LTs such as LTB4 and cysteinyl-LTs.[1][4] A key characteristic of its action as a FLAP inhibitor is that it loses potency when cells are supplied with exogenous arachidonic acid, and it effectively prevents the assembly of the 5-LOX/FLAP complex in leukocytes.[1]

  • sEH Inhibition : The cytochrome P450 (CYP) pathway converts arachidonic acid into EETs, which possess anti-inflammatory and vasodilatory properties.[2][4] The soluble epoxide hydrolase (sEH) rapidly degrades these beneficial EETs into less active dihydroxyeicosatrienoic acids (DiHETrEs).[2][4] this compound inhibits the C-terminal epoxide hydrolase activity of sEH, which leads to an accumulation of protective EETs.[2]

The dual action of this compound is depicted in the signaling pathway below.

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_5LOX_pathway 5-LOX Pathway cluster_CYP_pathway CYP450 Pathway Membrane_Lipids Membrane Phospholipids cPLA2 cPLA₂ AA Arachidonic Acid (AA) cPLA2->AA releases FLAP FLAP AA->FLAP CYP CYP450 Epoxygenases AA->CYP LOX5 5-LOX FLAP->LOX5 presents AA to LTA4 Leukotriene A₄ (LTA₄) LOX5->LTA4 LTs Pro-inflammatory Leukotrienes (LTB₄, cysLTs) LTA4->LTs EETs Anti-inflammatory Epoxyeicosatrienoic Acids (EETs) CYP->EETs sEH sEH EETs->sEH DiHETrEs DiHETrEs sEH->DiHETrEs Diflapolin_FLAP This compound Diflapolin_FLAP->FLAP inhibits Diflapolin_sEH This compound Diflapolin_sEH->sEH inhibits

This compound's dual inhibition points in the Arachidonic Acid cascade.

This compound exhibits high target specificity. It does not inhibit other key enzymes involved in arachidonic acid metabolism, including cyclooxygenase-1/2 (COX-1/2), 12/15-LOX, LTA4 hydrolase, LTC4 synthase, and mPGES-1.[1][5]

Quantitative Inhibitory Activity

The potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its high efficacy against both FLAP and sEH.

TargetAssay SystemIC₅₀ Value (nM)Reference
FLAP Intact Human Monocytes30[1]
FLAP Intact Human Neutrophils170[1]
sEH Isolated Human Recombinant sEH20[1][2]

Synthesis of this compound

The synthesis of this compound and its analogues follows a multi-step chemical process. A general procedure involves the reaction of a substituted aniline with an appropriate phenylisocyanate in a suitable solvent like tetrahydrofuran (THF) at room temperature.[4] The aniline precursor itself is typically synthesized from a corresponding nitrophenol starting material.[4]

Diflapolin_Synthesis Start 4-Nitrophenol Derivative Step1_reagents + 2-chloromethylbenzothiazole (Na₂CO₃, Cs₂CO₃, KI, acetone) Start->Step1_reagents Intermediate1 Nitro-Aryl Ether Intermediate Step1_reagents->Intermediate1 Step2_reagents Reduction (H₂, Raney Nickel) Intermediate1->Step2_reagents Intermediate2 Aniline Precursor Step2_reagents->Intermediate2 Step3_reagents + 3,4-Dichlorophenyl isocyanate (THF) Intermediate2->Step3_reagents FinalProduct This compound Step3_reagents->FinalProduct

Generalized synthetic workflow for this compound.

Key Experimental Protocols

The characterization of this compound's inhibitory activity relies on specific biochemical and cellular assays.

Protocol 1: sEH Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the hydrolase activity of sEH using a fluorogenic substrate.

sEH_Assay_Workflow A 1. Prepare Reagents B Human recombinant sEH This compound (test) AUDA (control) DMSO (vehicle) A->B C 2. Pre-incubation A->C D Add this compound, AUDA, or DMSO to sEH. Incubate for 10 min at 4 °C. C->D E 3. Initiate Reaction C->E F Add fluorescent substrate PHOME (50 µM). Incubate for 60 min. E->F G 4. Analysis E->G H Measure fluorescence of the product. Calculate % inhibition relative to vehicle. G->H

Workflow for the fluorescence-based sEH inhibition assay.

Methodology:

  • The epoxide hydrolase activity of human recombinant sEH is assessed using a fluorescence-based cell-free assay.[1][2][7]

  • This compound, a known sEH inhibitor (e.g., AUDA), or a vehicle control (DMSO) is added to the purified recombinant sEH enzyme.[2][7]

  • The mixture is pre-incubated for 10 minutes at 4 °C to allow for inhibitor binding.[7][8]

  • The enzymatic reaction is initiated by adding the substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), at a concentration of 50 µM.[2][7][8]

  • The reaction proceeds for 60 minutes.[2][7]

  • The reaction is stopped, and the fluorescence of the resulting product is measured to determine the level of sEH activity. Inhibition is calculated relative to the vehicle control.[2][7]

Protocol 2: FLAP Inhibition Assay (Cell-Based)

This assay measures the ability of this compound to inhibit the production of 5-LOX products in whole cells, which is dependent on FLAP activity.

Methodology:

  • Human immune cells, such as monocytes or neutrophils, are isolated and prepared for the assay.[1][2]

  • The cells are pre-incubated with various concentrations of this compound or a vehicle control (0.1% DMSO) for 15 minutes.[2]

  • Cellular 5-LOX activity is then stimulated by adding 2.5 µM of the calcium ionophore A23187.[2]

  • The cells are incubated for an additional 10 minutes to allow for the production of 5-LOX metabolites (leukotrienes).[2]

  • The reaction is terminated, and the quantity of 5-LOX products in the cell supernatant is analyzed, typically using techniques like UPLC-MS/MS.

  • The IC₅₀ value is determined by plotting the inhibition of 5-LOX product formation against the concentration of this compound.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory agents. Its novel dual-inhibition mechanism, targeting both the pro-inflammatory FLAP and the EET-degrading sEH, provides a powerful and specific approach to controlling inflammation. The data and protocols summarized herein offer a technical foundation for researchers and drug development professionals working on multi-target inhibitors and the modulation of the arachidonic acid cascade. Further research and development of this compound and its analogues may lead to new therapeutic options for a range of inflammation-related diseases.[1]

References

Diflapolin: A Dual Inhibitor of FLAP and sEH Modulating Pro- and Anti-Inflammatory Lipid Mediator Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diflapolin is a novel small molecule that demonstrates a potent dual-inhibitory action on two key enzymes involved in the metabolism of arachidonic acid: the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH). This dual mechanism of action uniquely positions this compound as a modulator of both pro-inflammatory and anti-inflammatory lipid mediator pathways. By inhibiting FLAP, this compound effectively suppresses the biosynthesis of pro-inflammatory leukotrienes, which are critical mediators of inflammation and allergic responses. Concurrently, its inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby enhancing their beneficial effects. This whitepaper provides a comprehensive overview of the pharmacological profile of this compound, detailing its effects on lipid mediator production, presenting key quantitative data, outlining experimental methodologies, and visualizing the underlying biochemical pathways.

Introduction to Lipid Mediator Pathways in Inflammation

The inflammatory response is intricately regulated by a complex network of lipid mediators derived from polyunsaturated fatty acids, primarily arachidonic acid (AA).[1][2] Upon cellular stimulation, AA is liberated from membrane phospholipids by cytosolic phospholipase A2 (cPLA2) and is subsequently metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[1]

  • Pro-inflammatory Pathways: The 5-lipoxygenase (5-LOX) pathway, facilitated by FLAP, converts AA into leukotrienes (LTs), such as the potent chemoattractant leukotriene B4 (LTB4) and the vasoactive cysteinyl leukotrienes (CysLTs).[1][3] These molecules are key drivers of inflammatory processes, including leukocyte recruitment, increased vascular permeability, and bronchoconstriction.[4][5]

  • Anti-inflammatory Pathways: The CYP epoxygenase pathway metabolizes AA to form epoxyeicosatrienoic acids (EETs).[1] EETs possess anti-inflammatory, vasodilatory, and analgesic properties.[1] However, their biological activity is short-lived as they are rapidly hydrolyzed to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[1]

A therapeutic strategy that simultaneously inhibits a key pro-inflammatory pathway while promoting an anti-inflammatory one holds significant promise for the treatment of a wide range of inflammatory diseases.[1][3]

This compound: A Dual FLAP/sEH Inhibitor

This compound, chemically known as N-[4-(2-benzothiazolylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)-urea, is the first-in-class dual inhibitor of FLAP and sEH.[4][6] This dual action allows it to synergistically modulate the lipid mediator balance in favor of inflammation resolution.

Mechanism of Action

This compound's primary mechanism involves the direct inhibition of two distinct enzymes:

  • FLAP Inhibition: this compound targets FLAP, an integral membrane protein that is essential for the activation of 5-LOX and the subsequent synthesis of leukotrienes.[1][4] By binding to FLAP, this compound prevents the formation of the 5-LOX/FLAP complex at the nuclear membrane, thereby blocking the production of LTA4, the precursor to all leukotrienes.[4]

  • sEH Inhibition: this compound also potently inhibits sEH, the enzyme responsible for the degradation of anti-inflammatory EETs.[4][6] This inhibition leads to an accumulation of EETs, prolonging their anti-inflammatory and tissue-protective effects.[1]

cluster_membrane Cell Membrane cluster_pro_inflammatory Pro-inflammatory Pathway cluster_anti_inflammatory Anti-inflammatory Pathway Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) cPLA2 cPLA2 Arachidonic Acid (in membrane)->cPLA2 Stimulus AA Arachidonic Acid (free) cPLA2->AA FLAP FLAP AA->FLAP CYP CYP Epoxygenase AA->CYP Five_LOX 5-LOX FLAP->Five_LOX LTA4 LTA4 Five_LOX->LTA4 LTs Leukotrienes (LTB4, CysLTs) (Pro-inflammatory) LTA4->LTs EETs EETs (Anti-inflammatory) CYP->EETs sEH sEH EETs->sEH DHETs DHETs (Less active) sEH->DHETs Diflapolin_FLAP This compound Diflapolin_FLAP->FLAP Inhibits Diflapolin_sEH This compound Diflapolin_sEH->sEH Inhibits cluster_workflow Workflow for 5-LOX Product Formation Assay start Isolate human monocytes/neutrophils preincubation Pre-incubate cells with this compound or vehicle start->preincubation stimulation Stimulate with Ca2+ ionophore (e.g., A23187) preincubation->stimulation incubation Incubate for a defined period stimulation->incubation termination Stop reaction (e.g., with cold solvent) incubation->termination extraction Extract lipid mediators (e.g., SPE) termination->extraction analysis Analyze by LC-MS/MS or ELISA extraction->analysis end Quantify 5-HETE, LTB4, etc. analysis->end cluster_workflow Workflow for Zymosan-Induced Peritonitis Model start Administer this compound or vehicle to mice (e.g., oral gavage) induction Induce peritonitis by intraperitoneal injection of zymosan start->induction time_course Euthanize mice at a specific time point post-induction induction->time_course collection Collect peritoneal lavage fluid time_course->collection cell_count Count infiltrating leukocytes (e.g., neutrophils) collection->cell_count mediator_analysis Measure LTB4 and LTC4 levels in lavage fluid (LC-MS/MS or ELISA) collection->mediator_analysis end Assess anti-inflammatory effect cell_count->end mediator_analysis->end

References

understanding the pharmacophore of Diflapolin for FLAP and sEH binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacophore of Diflapolin for Dual FLAP and sEH Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH).[1][2][3] This dual activity presents a promising therapeutic strategy for inflammatory diseases by simultaneously blocking the production of pro-inflammatory leukotrienes and stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs).[4][5][6] Understanding the specific structural features, or pharmacophore, of this compound that enable its interaction with both targets is crucial for the development of next-generation dual inhibitors with improved efficacy and pharmacokinetic profiles. This guide provides a detailed analysis of this compound's pharmacophore, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Pharmacophore and Structure-Activity Relationship (SAR)

The chemical structure of this compound, N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea, contains distinct moieties that contribute to its dual inhibitory activity.[4][7] Molecular modeling and structure-activity relationship (SAR) studies have revealed key pharmacophoric elements for each target.[1][2]

  • For sEH Inhibition: The central urea group is a critical component for sEH binding.[1][2] It is believed to mimic the transition state of the epoxide substrate and forms crucial hydrogen bond interactions with the catalytic triad of the sEH active site, which includes the amino acid residues Asp335, Tyr383, and Tyr466.[1][2][8] The dichlorophenyl moiety likely occupies a hydrophobic pocket within the enzyme's binding site.[1]

  • For FLAP Inhibition: The benzothiazole core is a key feature for FLAP inhibition.[1][2] This part of the molecule is thought to engage in hydrogen bonding and hydrophobic interactions within the arachidonic acid binding pocket of FLAP.[1][4] Modifications to this heterocyclic system have been shown to significantly impact FLAP inhibitory activity, suggesting a narrow SAR for this target.[2][9] The 2-methylphenyl spacer also plays a role in correctly positioning the molecule within the binding sites of both enzymes.[2]

Quantitative Data: Inhibitory Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound against FLAP and sEH, demonstrating its potent dual activity.

CompoundTargetIC50 ValueCell/Assay SystemReference
This compoundFLAP30 nMIntact human monocytes[4]
This compoundFLAP170 nMIntact human neutrophils[4]
This compoundsEH20 nMIsolated sEH[4]

Experimental Protocols

The determination of this compound's inhibitory activity on FLAP and sEH involves distinct experimental methodologies.

FLAP Inhibition Assay (Cell-Based)

The inhibitory activity of this compound on FLAP is typically assessed in intact cells, as FLAP's function is to present arachidonic acid to 5-lipoxygenase (5-LOX) within the cell.[4][10]

Principle: This assay measures the production of 5-LOX products (leukotrienes) in response to a stimulus in whole cells. A reduction in these products in the presence of the test compound, without direct inhibition of 5-LOX itself, indicates FLAP inhibition.[4]

Detailed Protocol:

  • Cell Culture and Preparation: Human monocytes or neutrophils are isolated and maintained in an appropriate culture medium.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound (or vehicle control, typically 0.1% DMSO) for 15 minutes at 37°C.[4][7]

  • Cell Stimulation: The cells are then stimulated with a calcium ionophore, such as A23187 (e.g., 2.5 µM), for 10 minutes to initiate the 5-LOX pathway.[4][7]

  • Product Extraction and Analysis: The reaction is stopped, and the 5-LOX products are extracted from the cell suspension. The levels of leukotrienes are quantified using high-performance liquid chromatography (HPLC).[4][7]

  • Confirmation of FLAP-Specific Inhibition: To confirm that the inhibition is FLAP-dependent, several control experiments are performed:

    • The compound is tested against isolated 5-LOX, where it should show no activity.[4]

    • The assay is repeated in cells with and without co-expression of FLAP and 5-LOX. Inhibition should only be observed in cells expressing both proteins.[4]

    • The inhibitory effect is assessed in the presence of exogenous arachidonic acid. A decrease in potency with increasing substrate concentration suggests competitive binding at the FLAP substrate pocket.[4][7]

sEH Inhibition Assay (Enzyme-Based)

The inhibitory effect of this compound on sEH is measured using a cell-free, fluorescence-based assay with the purified enzyme.[11][12]

Principle: This assay utilizes a substrate that, when hydrolyzed by sEH, produces a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[11][12]

Detailed Protocol:

  • Reagent Preparation:

    • A solution of purified recombinant human sEH is prepared in an appropriate assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin).[11][12]

    • A stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO).

    • The fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is prepared.[11][12]

  • Assay Procedure:

    • The purified sEH enzyme is incubated with various concentrations of this compound for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).[11][12]

    • The enzymatic reaction is initiated by the addition of the substrate (e.g., 5 µM CMNPC).[11][12]

  • Data Acquisition: The increase in fluorescence due to the formation of the product (6-methoxy-2-naphthaldehyde) is monitored over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).[12]

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the biological context of this compound's targets and a typical experimental workflow for its evaluation.

FLAP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nuclear_envelope Nuclear Envelope cluster_downstream Downstream Products Membrane_Phospholipids Membrane_Phospholipids cPLA2 cPLA2 Membrane_Phospholipids->cPLA2 Stimulus AA Arachidonic Acid (AA) cPLA2->AA Releases FLAP FLAP AA->FLAP Binds to 5_LOX 5-LOX FLAP->5_LOX Presents AA to LTA4 Leukotriene A4 (LTA4) 5_LOX->LTA4 Converts AA to LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase CysLTs Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTA4->CysLTs LTC4 Synthase This compound This compound This compound->FLAP Inhibits

Caption: 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound on FLAP.

sEH_Pathway cluster_upstream Upstream Metabolism cluster_sEH_action sEH Action AA Arachidonic Acid (AA) CYP450 Cytochrome P450 Epoxygenase AA->CYP450 Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs Produces sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degraded by DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Converts to This compound This compound This compound->sEH Inhibits Diflapolin_Pharmacophore cluster_this compound This compound Structure cluster_pharmacophore Pharmacophoric Features Diflapolin_structure N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)urea FLAP_binding Benzothiazole Core (H-bonding & Hydrophobic Interactions) Diflapolin_structure->FLAP_binding Interacts with FLAP sEH_binding Urea Moiety (H-bonding with Catalytic Triad) Diflapolin_structure->sEH_binding Interacts with sEH Hydrophobic_anchor Dichlorophenyl Group (Hydrophobic Pocket) Diflapolin_structure->Hydrophobic_anchor Spacer 2-Methylphenyl Spacer (Optimal Positioning) Diflapolin_structure->Spacer Experimental_Workflow cluster_assays Inhibition Assays cluster_analysis Data Analysis start Start: Test Compound (this compound) FLAP_assay Cell-Based FLAP Assay (Measure 5-LOX products) start->FLAP_assay sEH_assay Enzyme-Based sEH Assay (Fluorescence) start->sEH_assay IC50_FLAP Calculate IC50 for FLAP FLAP_assay->IC50_FLAP IC50_sEH Calculate IC50 for sEH sEH_assay->IC50_sEH end End: Determine Dual Inhibitory Potency IC50_FLAP->end IC50_sEH->end

References

In Vitro Inhibitory Profile of Diflapolin: A Dual FLAP/sEH Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diflapolin has emerged as a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid (AA) metabolic cascade.[1][2][3] This unique pharmacological profile positions this compound as a promising therapeutic candidate for inflammation-related diseases.[2][4] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound's inhibitory activity, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibitory activity against both FLAP and sEH in various in vitro models. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the tables below.

Table 1: FLAP Inhibitory Activity of this compound
Cell TypeAssay TypeStimulusMeasured ProductIC₅₀ (nM)Reference
Human MonocytesIntact CellCa²⁺-ionophore A23187 (2.5 µM)5-LOX products30[2][4]
Human NeutrophilsIntact CellCa²⁺-ionophore A23187 (2.5 µM)5-LOX products170[2][4]
HEK293 cellsCo-expression of 5-LOX and FLAPCa²⁺-ionophore A23187 (5 µM) + AA (3 µM)5-LOX productsPotent Inhibition[4]
Table 2: sEH Inhibitory Activity of this compound
Enzyme SourceAssay TypeSubstrateMeasured ProductIC₅₀ (nM)Reference
Human Recombinant sEHCell-freePHOME (50 µM)Fluorescent product20[2][5]
HepG2 CellsIntact Cell14,15-EET14,15-DiHETrE~50% inhibition at 1 µM[5]

Target Specificity and Selectivity

A crucial aspect of this compound's in vitro characterization is its high selectivity for FLAP and sEH.[4] Extensive studies have shown that this compound does not significantly inhibit other key enzymes involved in the arachidonic acid cascade at concentrations up to 10 µM.[2][6]

Table 3: Selectivity Profile of this compound
Enzyme/ProteinActivityResultReference
5-Lipoxygenase (5-LOX)Direct InhibitionNo significant inhibition[4][7]
Cyclooxygenase-1 (COX-1)InhibitionNo inhibition[2][4]
Cyclooxygenase-2 (COX-2)InhibitionNo inhibition[2][4]
12-Lipoxygenase (12-LOX)InhibitionNo inhibition[2][4]
15-Lipoxygenase (15-LOX)InhibitionNo inhibition[2][4]
Leukotriene A₄ Hydrolase (LTA₄H)InhibitionNo inhibition[2][4]
Leukotriene C₄ Synthase (LTC₄S)InhibitionNo inhibition[2][4]
Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1)InhibitionNo inhibition[2][4]
Cytosolic Phospholipase A₂ (cPLA₂)InhibitionNo inhibition[2]

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating two distinct branches of the arachidonic acid cascade.

  • FLAP Inhibition : By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX).[2][4] This action effectively blocks the biosynthesis of pro-inflammatory leukotrienes (LTs), such as LTB₄ and cysteinyl-LTs (LTC₄, LTD₄, LTE₄).[1][8]

  • sEH Inhibition : this compound inhibits the epoxide hydrolase activity of sEH.[2][5] This prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DiHETrEs).[1][8] The resulting increase in EET levels contributes to the overall anti-inflammatory effect.

The dual inhibition of FLAP and sEH presents a synergistic approach to combating inflammation by simultaneously reducing pro-inflammatory mediators and enhancing anti-inflammatory pathways.[2]

Arachidonic_Acid_Cascade_and_Diflapolin_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_5LOX_pathway 5-LOX Pathway cluster_COX_pathway COX Pathway cluster_CYP450_pathway CYP450 Pathway Membrane Phospholipids Membrane Phospholipids cPLA2 cPLA₂ Membrane Phospholipids->cPLA2 Stimulus AA Arachidonic Acid (AA) cPLA2->AA Releases FLAP FLAP AA->FLAP COX COX-1/2 AA->COX CYP450 CYP450 AA->CYP450 5LOX 5-LOX FLAP->5LOX LTA4 LTA₄ 5LOX->LTA4 LTs Pro-inflammatory Leukotrienes (LTB₄, cysLTs) LTA4->LTs Diflapolin_FLAP This compound Diflapolin_FLAP->FLAP Inhibits PGs Prostaglandins (PGs) COX->PGs EETs Anti-inflammatory Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH sEH EETs->sEH DiHETrEs Less active DiHETrEs sEH->DiHETrEs Diflapolin_sEH This compound Diflapolin_sEH->sEH Inhibits

This compound's dual inhibitory action on the arachidonic acid cascade.

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound's inhibitory activity.

FLAP Inhibition Assay (Intact Cells)

Objective: To determine the IC₅₀ of this compound for the inhibition of 5-LOX product formation in intact human monocytes and neutrophils.

Protocol:

  • Isolate human monocytes and neutrophils from peripheral blood.

  • Pre-incubate the cells with varying concentrations of this compound (or 0.1% DMSO as a vehicle control) for 15 minutes at 37°C.[7]

  • Stimulate the cells with 2.5 µM Ca²⁺-ionophore A23187 for 10 minutes to induce 5-LOX product formation.[7]

  • Terminate the reaction and extract the 5-lipoxygenase products (LTB₄ and 5-H(p)ETE).

  • Analyze the products by High-Performance Liquid Chromatography (HPLC).[7]

  • Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[1]

FLAP_Inhibition_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate human monocytes/ neutrophils B Pre-incubate with this compound (15 min, 37°C) A->B C Stimulate with Ca²⁺-ionophore (10 min) B->C D Terminate reaction & extract 5-LOX products C->D E Analyze by HPLC D->E F Calculate IC₅₀ E->F

Workflow for the intact cell FLAP inhibition assay.
sEH Inhibition Assay (Cell-Free)

Objective: To determine the IC₅₀ of this compound for the inhibition of recombinant human sEH.

Protocol:

  • Add varying concentrations of this compound (or 0.1% DMSO as a vehicle control) to human recombinant sEH and incubate for 10 minutes at 4°C.[5]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), at a final concentration of 50 µM.[5]

  • Incubate for 60 minutes.

  • Stop the reaction and measure the fluorescence of the product.

  • Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value.[1]

sEH_Inhibition_Assay_Workflow cluster_incubation Enzyme Incubation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Incubate recombinant sEH with this compound (10 min, 4°C) B Add PHOME substrate (60 min incubation) A->B C Stop reaction & measure fluorescence B->C D Calculate IC₅₀ C->D

Workflow for the cell-free sEH inhibition assay.

Conclusion

The in vitro characterization of this compound reveals its potent and selective dual inhibitory activity against FLAP and sEH. The comprehensive data from intact cell and cell-free assays confirm its mechanism of action within the arachidonic acid cascade. These findings underscore the potential of this compound as a novel anti-inflammatory agent and provide a solid foundation for further preclinical and clinical development.

References

Methodological & Application

Application Notes: Using Diflapolin in Human Monocyte and Neutrophil Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diflapolin, chemically known as N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea, is a potent and specific dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1][2][3] In the complex arachidonic acid (AA) cascade, FLAP is essential for the production of pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][3][4] By simultaneously inhibiting both FLAP and sEH, this compound presents a powerful tool for investigating inflammatory pathways in human monocytes and neutrophils. It effectively suppresses the formation of leukotrienes such as LTB4, a potent chemoattractant for leukocytes, thereby inhibiting neutrophil infiltration and other inflammatory responses.[1][3]

Mechanism of Action

This compound exerts its effects on two key enzymes in the arachidonic acid metabolism pathway.[1][4]

  • FLAP Inhibition: this compound binds to FLAP, preventing the necessary interaction between FLAP and 5-lipoxygenase (5-LOX). This disruption blocks the synthesis of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4), from arachidonic acid in stimulated leukocytes.[3][5]

  • sEH Inhibition: Concurrently, this compound inhibits soluble epoxide hydrolase, the enzyme responsible for the degradation of anti-inflammatory EETs into less active dihydroxyeicosatrienoic acids (DHETrEs).[4] This inhibition leads to an accumulation of beneficial EETs.

The dual inhibition of FLAP and sEH makes this compound a valuable agent for the comprehensive study of inflammatory processes, offering a targeted approach to reduce pro-inflammatory mediators while stabilizing anti-inflammatory ones.[1][4]

Target Specificity

Studies have demonstrated that this compound is highly selective for FLAP and sEH. It does not significantly inhibit other key enzymes involved in the arachidonic acid cascade, such as cyclooxygenase-1/2 (COX-1/2), 12/15-lipoxygenases, LTA4 hydrolase, LTC4 synthase, microsomal prostaglandin E2 synthase-1 (mPGES-1), or cytosolic phospholipase A2 (cPLA2).[1][3][5] Furthermore, this compound has been shown to have no detrimental effects on monocyte viability at effective concentrations.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, providing key data points for experimental design.

Target Cell/EnzymeParameter MeasuredIC50 ValueReference(s)
Human Monocytes Inhibition of 5-LOX product formation (LTB4 & 5-H(p)ETE)30 nM[1][3][5][6]
Human Neutrophils Inhibition of 5-LOX product formation (LTB4 & 5-H(p)ETE)170 nM[1][3][5][6]
Isolated Human sEH Inhibition of epoxide hydrolase activity20 nM[1][3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.

Diflapolin_Mechanism_of_Action AA Arachidonic Acid (AA) FLAP_5LOX FLAP / 5-LOX Complex AA->FLAP_5LOX LTs Pro-inflammatory Leukotrienes (e.g., LTB4) FLAP_5LOX->LTs Inflammation Inflammation Neutrophil Infiltration LTs->Inflammation sEH Soluble Epoxide Hydrolase (sEH) DHETrEs DiHETrEs (Less Active) sEH->DHETrEs EETs Anti-inflammatory Epoxyeicosatrienoic Acids (EETs) EETs->sEH Resolution Anti-inflammatory Effects EETs->Resolution This compound This compound This compound->FLAP_5LOX Inhibits This compound->sEH Inhibits

This compound's dual mechanism of action.

Experimental_Workflow start Isolate Human Monocytes or Neutrophils preincubation Pre-incubate cells with this compound (or vehicle control) for 15 min start->preincubation stimulation Stimulate cells with 2.5 µM Ca2+ Ionophore A23187 for 10 min preincubation->stimulation stop_reaction Stop Reaction & Lyse Cells stimulation->stop_reaction analysis Analyze Leukotriene (e.g., LTB4) production by HPLC or ELISA stop_reaction->analysis data Calculate IC50 Values analysis->data

Workflow for assessing this compound's effect.

Protocols

Protocol 1: Inhibition of 5-LOX Product Formation in Human Monocytes and Neutrophils

This protocol is adapted from studies demonstrating this compound's inhibitory effect on leukotriene synthesis in intact human leukocytes.[1][5]

Materials:

  • This compound (stock solution in DMSO)

  • Human peripheral blood

  • Density gradient medium (e.g., Ficoll-Paque)

  • RPMI 1640 medium

  • Calcium Ionophore A23187 (stock solution in DMSO)

  • DMSO (vehicle control)

  • Methanol

  • HPLC system or LTB4 ELISA kit

Procedure:

  • Cell Isolation: Isolate human monocytes or neutrophils from fresh peripheral blood using density gradient centrifugation followed by standard purification protocols for each cell type.

  • Cell Resuspension: Resuspend the isolated cells in RPMI 1640 medium to a final concentration of 5-10 x 106 cells/mL.

  • Pre-incubation:

    • Aliquot the cell suspension into microcentrifuge tubes.

    • Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (0.1% DMSO) to the cells.

    • Pre-incubate for 15 minutes at 37°C.

  • Cellular Stimulation:

    • Add Calcium Ionophore A23187 to a final concentration of 2.5 µM to stimulate 5-LOX product formation.

    • Incubate for 10 minutes at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold methanol to the cell suspension to precipitate proteins and lyse the cells.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet cellular debris.

  • Analysis:

    • Collect the supernatant for analysis.

    • Quantify the levels of LTB4 and other 5-LOX products using a validated reverse-phase HPLC method or a commercially available LTB4 ELISA kit, following the manufacturer’s instructions.

  • Data Interpretation: Calculate the percentage of inhibition of 5-LOX product formation for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Assessment of Cell Viability using MTT Assay

It is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.

Materials:

  • Isolated monocytes or neutrophils

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed monocytes or neutrophils in a 96-well plate at a density of 1-2 x 105 cells per well in complete culture medium.

  • Treatment: Add various concentrations of this compound (e.g., up to 10 µM) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage of the viability of the vehicle-treated control cells. A significant decrease in absorbance indicates reduced cell viability. Previous studies have shown that this compound at 10 µM does not affect monocyte viability.[1]

References

Application Notes and Protocols: Diflapolin in Zymosan-Induced Mouse Peritonitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Diflapolin in a zymosan-induced mouse peritonitis model. This model is a well-established method for studying acute inflammation and evaluating the efficacy of anti-inflammatory compounds.

Introduction

This compound is a novel dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH).[1][2][3][4] This dual action makes it a promising therapeutic candidate for inflammation-related diseases. By inhibiting FLAP, this compound blocks the biosynthesis of pro-inflammatory leukotrienes (LTs), such as LTB4 and cysteinyl-LTs (Cys-LTs).[1][2] Simultaneously, its inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][4][5] The zymosan-induced peritonitis model in mice is a robust and reproducible method to study sterile inflammation, characterized by the recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity.[6][7][8]

Mechanism of Action of this compound

This compound's therapeutic potential stems from its ability to modulate the arachidonic acid (AA) cascade at two key points. Upon inflammatory stimuli, AA is released from the cell membrane and can be metabolized by different enzymatic pathways. The 5-lipoxygenase (5-LOX) pathway, facilitated by FLAP, leads to the production of leukotrienes, which are potent mediators of inflammation, increasing vascular permeability and leukocyte chemotaxis.[1][9] The cytochrome P450 (CYP) pathway produces EETs, which have anti-inflammatory properties. However, sEH rapidly metabolizes EETs into less active dihydroxyeicosatrienoic acids (DiHETrEs).[5] this compound's dual inhibition of FLAP and sEH thus shifts the balance of lipid mediators towards a pro-resolving and anti-inflammatory state.

Figure 1: this compound's dual mechanism of action.

Experimental Protocols

Zymosan-Induced Peritonitis Model

This protocol describes the induction of acute peritonitis in mice using Zymosan A.

Materials:

  • Zymosan A (from Saccharomyces cerevisiae)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Male C57BL/6 mice (8-12 weeks old)

  • Sterile syringes and needles (22-27 gauge)

  • Phosphate-buffered saline (PBS), ice-cold

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Microscope

  • ELISA kits for cytokine/chemokine and leukotriene quantification

Procedure:

  • Zymosan Preparation:

    • Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.[6]

    • Vortex the suspension thoroughly immediately before each injection to ensure a uniform distribution of particles.[10]

  • Animal Handling and Induction:

    • Acclimatize mice for at least one week before the experiment.

    • Administer a single intraperitoneal (i.p.) injection of the zymosan suspension. A typical dose is 1 mg per mouse.[6] Alternatively, doses ranging from 0.1 mg to 10 µg per mouse have been reported.[8][11] The injection volume should be appropriate for the mouse's weight, typically 0.2-0.5 mL.

    • Inject into the lower abdominal quadrant, taking care to avoid puncturing internal organs.[10]

    • A control group of mice should be injected with an equivalent volume of sterile saline.

  • Peritoneal Lavage and Cell Collection:

    • At a predetermined time point post-zymosan injection (e.g., 4, 8, 12, 16, or 24 hours), euthanize the mice by an approved method.[6]

    • Expose the peritoneal cavity and wash it with a known volume of ice-cold PBS (e.g., 3-5 mL).

    • Gently massage the abdomen to dislodge cells.

    • Collect the peritoneal lavage fluid.[6]

  • Cell Counting and Differentiation:

    • Centrifuge the lavage fluid to pellet the cells.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total number of leukocytes using a hemocytometer or an automated cell counter.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quick) to perform differential cell counts (neutrophils, macrophages, lymphocytes).[6]

  • Analysis of Inflammatory Mediators:

    • Use the supernatant from the centrifuged lavage fluid to quantify the levels of cytokines (e.g., TNF-α, IL-6), chemokines (e.g., MCP-1), and leukotrienes (e.g., LTB4, LTC4) using specific ELISA kits.[7][12]

Administration of this compound

This protocol outlines the administration of this compound in the context of the zymosan-induced peritonitis model.

Materials:

  • This compound

  • Vehicle for dissolving this compound (e.g., DMSO, saline)

  • Zymosan-induced peritonitis model as described above

Procedure:

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle.

    • Dilute the stock solution to the desired final concentrations for injection.

  • Dosing and Administration:

    • Administer this compound via intraperitoneal (i.p.) injection 30 minutes prior to the zymosan challenge.[1] Other routes of administration such as subcutaneous (SC), oral (PO), or intravenous (IV) can also be considered.[6]

    • Doses of 1, 3, and 10 mg/kg have been shown to be effective.[1][3]

    • A vehicle control group should be included, where mice receive only the vehicle without this compound.

  • Evaluation of Efficacy:

    • Proceed with the zymosan-induced peritonitis protocol as described above.

    • Collect peritoneal lavage fluid at the desired time point.

    • Analyze the collected samples for leukocyte infiltration and levels of inflammatory mediators.

    • Compare the results from the this compound-treated groups with the vehicle-treated and zymosan-only groups to assess the anti-inflammatory effects of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Animal Treatment cluster_2 Sample Collection & Analysis prep_zymosan Prepare Zymosan Suspension induce_peritonitis Induce Peritonitis with Zymosan (i.p.) (30 min post-Diflapolin) prep_zymosan->induce_peritonitis prep_this compound Prepare this compound Solution admin_this compound Administer this compound (i.p.) (1, 3, or 10 mg/kg) or Vehicle prep_this compound->admin_this compound admin_this compound->induce_peritonitis euthanize Euthanize Mice (4-24h post-Zymosan) induce_peritonitis->euthanize lavage Perform Peritoneal Lavage euthanize->lavage cell_count Leukocyte Count & Differential Analysis lavage->cell_count mediator_analysis Analysis of Inflammatory Mediators (ELISA) lavage->mediator_analysis

Figure 2: Experimental workflow for this compound administration.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in the zymosan-induced mouse peritonitis model.

Table 1: Effect of this compound on Leukotriene Levels in Peritoneal Lavage Fluid

Treatment GroupDose (mg/kg)LTC4 Levels (pg/mL)LTB4 Levels (pg/mL)
Vehicle + Zymosan-BaselineBaseline
This compound + Zymosan1Significant ReductionSignificant Reduction
This compound + Zymosan3Significant ReductionSignificant Reduction
This compound + Zymosan10Significant ReductionSignificant Reduction
Data derived from Garscha et al., 2017.[1] "Significant Reduction" indicates a statistically significant decrease compared to the vehicle control group.

Table 2: Effect of this compound on Leukocyte Infiltration and Vascular Permeability

Treatment GroupDose (mg/kg)Leukocyte Recruitment (% of Vehicle Control)Myeloperoxidase (MPO) Activity (% of Vehicle Control)Vascular Permeability (% of Vehicle Control)
Vehicle + Zymosan-100%100%100%
This compound + Zymosan1Dose-dependent reduction--
This compound + Zymosan3Dose-dependent reduction--
This compound + Zymosan10Dose-dependent reduction52.8 ± 12.2%55.7 ± 14.4%
Data derived from Garscha et al., 2017.[1] MPO is a marker for neutrophil infiltration.

Table 3: In Vitro Inhibitory Activity of this compound

TargetCell/SystemIC50
5-LOX Product FormationHuman Monocytes30 nM
5-LOX Product FormationHuman Neutrophils170 nM
Soluble Epoxide Hydrolase (sEH)Isolated Enzyme20 nM
Data derived from Garscha et al., 2017.[2][4]

Conclusion

This compound demonstrates potent anti-inflammatory effects in the zymosan-induced mouse peritonitis model.[1][2] Its dual inhibition of FLAP and sEH leads to a significant reduction in pro-inflammatory leukotrienes, decreased leukocyte infiltration, and reduced vascular permeability.[1] These findings support the potential of this compound as a therapeutic agent for inflammatory conditions. The protocols provided herein offer a standardized framework for researchers to further investigate the efficacy and mechanisms of this compound and other anti-inflammatory compounds.

References

Application Notes: Determining the IC50 Values of Diflapolin for FLAP and sEH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Diflapolin, a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). The IC50 value is a critical measure of drug potency and is essential for characterizing the efficacy of inhibitors like this compound in pharmacological research.

Introduction to this compound and its Targets

This compound is a novel small molecule that dually targets two key enzymes involved in the metabolism of arachidonic acid (AA): FLAP and sEH.[1][2][3][4] By inhibiting both pathways, this compound can simultaneously block the production of pro-inflammatory leukotrienes (LTs) and prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). This dual-action mechanism makes this compound a promising therapeutic candidate for inflammation-related diseases.[1][4] Accurate determination of its IC50 values for both targets is fundamental to understanding its pharmacological profile.

The diagram below illustrates the position of FLAP and sEH within the arachidonic acid cascade.

cluster_0 Cell Membrane cluster_1 Cytosol Membrane Phospholipids Membrane Phospholipids cPLA2 cPLA2 Membrane Phospholipids->cPLA2 Stimulus AA Arachidonic Acid (AA) cPLA2->AA Releases FLAP_5LOX FLAP / 5-LOX Complex AA->FLAP_5LOX CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase LTA4 Leukotriene A4 (LTA4) FLAP_5LOX->LTA4 Pro_inflammatory_LTs Pro-inflammatory Leukotrienes (e.g., LTB4) LTA4->Pro_inflammatory_LTs EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Diflapolin_FLAP This compound Diflapolin_FLAP->FLAP_5LOX Inhibits Diflapolin_sEH This compound Diflapolin_sEH->sEH Inhibits

Caption: Role of FLAP and sEH in the Arachidonic Acid Cascade.

Quantitative Data Summary

Published studies have established the IC50 values for this compound against both human FLAP and sEH. These values are summarized in the table below for easy reference.

Target EnzymeAssay TypeSystemMeasured EndpointIC50 Value (nM)Reference
FLAP Cell-basedIntact Human Monocytes5-Lipoxygenase Product Formation30[1][4]
FLAP Cell-basedIntact Human Neutrophils5-Lipoxygenase Product Formation170[1][4]
sEH Cell-freeIsolated Recombinant Human sEHEpoxide Hydrolase Activity20[1][2][4][5]

Experimental Protocols

Protocol 1: Determination of IC50 for FLAP Inhibition in Human Monocytes

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting FLAP-mediated leukotriene biosynthesis in intact human monocytes. The principle relies on stimulating cells with a calcium ionophore (A23187) to activate the 5-LOX pathway and then measuring the production of downstream leukotrienes (e.g., LTB4) via ELISA.

cluster_workflow FLAP IC50 Determination Workflow A Isolate Human Monocytes B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate with Ca2+ Ionophore (A23187) B->C D Stop reaction and prepare samples for analysis C->D E Quantify LTB4 levels using ELISA D->E F Plot dose-response curve and calculate IC50 E->F

Caption: Workflow for FLAP IC50 Determination.

Materials:

  • Human peripheral blood

  • Reagents for monocyte isolation (e.g., Ficoll-Paque)

  • RPMI 1640 medium

  • This compound

  • DMSO (vehicle control)

  • Calcium Ionophore A23187

  • Methanol (for reaction termination)

  • Prostaglandin B2 (internal standard)

  • LTB4 ELISA Kit

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Plate reader

Methodology:

  • Cell Isolation: Isolate primary human monocytes from peripheral blood using a standard density gradient centrifugation method (e.g., with Ficoll-Paque). Resuspend the isolated cells in RPMI 1640 medium.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in RPMI 1640 medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.1%).

  • Pre-incubation: Add the monocyte suspension to a 96-well plate. Add the prepared this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the cells.[1]

  • Stimulation: Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of 2.5 µM to all wells (except for unstimulated controls).[6]

  • Reaction Incubation: Incubate the plate for an additional 10 minutes at 37°C.[6]

  • Reaction Termination: Stop the reaction by adding cold methanol containing an internal standard (e.g., Prostaglandin B2).

  • Sample Preparation: Centrifuge the plate to pellet cell debris. Collect the supernatant for analysis.

  • Quantification: Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[7][8]

Protocol 2: Determination of IC50 for sEH Inhibition (Cell-Free Assay)

This protocol details a cell-free, fluorescence-based assay to determine the IC50 of this compound against the epoxide hydrolase activity of recombinant human sEH. The assay measures the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product.

cluster_workflow sEH IC50 Determination Workflow A Prepare this compound dilution series B Add recombinant sEH enzyme and this compound to plate A->B C Pre-incubate enzyme and inhibitor B->C D Initiate reaction with fluorescent substrate (e.g., PHOME) C->D E Measure fluorescence kinetically D->E F Calculate reaction rates, plot dose-response, and determine IC50 E->F

Caption: Workflow for sEH IC50 Determination.

Materials:

  • Recombinant human soluble epoxide hydrolase (sEH)

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[9]

  • This compound

  • DMSO (vehicle control)

  • Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)[9]

  • Black 96-well microplates

  • Fluorescence plate reader

Methodology:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the sEH Assay Buffer to generate a range of concentrations for the dose-response curve.

  • Enzyme Preparation: Dilute the recombinant human sEH enzyme to the desired working concentration in cold sEH Assay Buffer.

  • Assay Setup: To the wells of a black 96-well plate, add the prepared this compound dilutions. Also include wells for a positive control (a known sEH inhibitor) and a negative/vehicle control (containing DMSO at the same final concentration).

  • Enzyme Addition: Add the diluted sEH enzyme solution to all wells except the 'no enzyme' background controls.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature (or 4°C as specified in some protocols) to allow the inhibitor to bind to the enzyme.[1][5][9]

  • Substrate Preparation: Prepare the fluorescent substrate (e.g., PHOME) in DMSO and dilute it to its final working concentration (e.g., 50 µM) in the assay buffer just before use.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic mode) for 15-30 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).[9][10]

  • Data Analysis:

    • For each well, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Subtract the rate of the 'no enzyme' background control from all other rates.

    • Calculate the percentage of inhibition for each this compound concentration relative to the rate of the vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the resulting dose-response curve with a non-linear regression model to calculate the IC50 value.[8][11]

References

Application Notes and Protocols: UPLC-MS/MS Method for Analyzing the Effects of Diflapolin on Lipid Mediators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflapolin is a novel dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1][2] This dual-action mechanism positions this compound as a promising therapeutic agent for inflammatory diseases. By inhibiting FLAP, this compound blocks the biosynthesis of pro-inflammatory leukotrienes (LTs), key mediators in various inflammatory conditions.[1][2][3] Simultaneously, the inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby enhancing their beneficial effects.[3][4]

This application note provides a detailed protocol for a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to quantify the effects of this compound on key lipid mediators derived from the arachidonic acid (AA) cascade. The method is designed for the analysis of leukotrienes, epoxyeicosatrienoic acids, and their metabolites in biological matrices such as plasma.

Signaling Pathway of this compound's Action

The following diagram illustrates the points of intervention of this compound in the arachidonic acid cascade.

This compound Signaling Pathway AA Arachidonic Acid (AA) (from membrane phospholipids) FLAP 5-LOX-Activating Protein (FLAP) AA->FLAP CYP Cytochrome P450 Epoxygenase AA->CYP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 activates LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) (Pro-inflammatory) LTA4->LTC4 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Diflapolin_FLAP This compound Diflapolin_FLAP->FLAP inhibits Diflapolin_sEH This compound Diflapolin_sEH->sEH inhibits

This compound's dual-inhibition mechanism.

Experimental Workflow

The overall experimental workflow for the UPLC-MS/MS analysis of lipid mediators is depicted below.

Experimental Workflow start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation (Solid-Phase Extraction) start->sample_prep uplc UPLC Separation sample_prep->uplc msms MS/MS Detection (MRM Mode) uplc->msms data_analysis Data Analysis (Quantification & Comparison) msms->data_analysis end End: Results data_analysis->end

UPLC-MS/MS analysis workflow.

Materials and Reagents

  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Acids: Formic acid (LC-MS grade)

  • Internal Standards: Deuterated standards for lipid mediators of interest (e.g., LTB4-d4, EET-d11)

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges

  • This compound: Reference standard

  • Biological Matrix: Plasma (or other relevant biological samples)

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is optimized for the extraction of lipid mediators from plasma.

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard mix containing deuterated lipid mediators.

  • Protein Precipitation: Add 300 µL of cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the lipid mediators with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

UPLC-MS/MS Analysis

UPLC System: A high-performance UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table below

UPLC Gradient Program:

Time (min)% Mobile Phase B
0.020
2.040
10.095
12.095
12.120
15.020

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative and Positive ion switching
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr

MRM Transitions for Key Lipid Mediators:

The following table provides representative MRM transitions for lipid mediators affected by this compound. These should be optimized for the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ion Mode
Leukotrienes
LTB4335.2195.120Negative
LTC4624.3272.125Negative
LTD4495.2176.128Negative
LTE4438.2333.122Negative
Epoxyeicosatrienoic Acids
14,15-EET319.2219.118Negative
11,12-EET319.2205.118Negative
8,9-EET319.2167.120Negative
5,6-EET319.2153.122Negative
Dihydroxyeicosatrienoic Acids
14,15-DHET337.2221.120Negative
11,12-DHET337.2207.120Negative
8,9-DHET337.2169.122Negative
5,6-DHET337.2155.124Negative
Internal Standards
LTB4-d4339.2197.120Negative
14,15-EET-d11330.3229.218Negative

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard using the instrument's software.

  • Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Quantification: Determine the concentration of each lipid mediator in the samples by interpolating their peak area ratios from the calibration curve.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to compare the concentrations of lipid mediators in control versus this compound-treated samples.

Expected Results

Treatment with this compound is expected to result in:

  • A significant decrease in the levels of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, LTE4).

  • A significant increase in the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).

  • A significant decrease in the levels of dihydroxyeicosatrienoic acids (DHETs), the degradation products of EETs.

These changes can be quantified and presented in tabular and graphical formats to clearly demonstrate the pharmacological effects of this compound.

Conclusion

This UPLC-MS/MS method provides a robust and sensitive platform for the detailed analysis of lipid mediators modulated by the dual FLAP/sEH inhibitor, this compound. The provided protocols offer a comprehensive guide for researchers in academic and industrial settings to investigate the pharmacological profile of this compound and similar compounds, facilitating drug discovery and development in the field of inflammation research.

References

Application Notes and Protocols: Diflapolin Treatment in HEK293 Cells Co-expressing 5-LOX and FLAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for studying the effects of Diflapolin, a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), in a well-defined in vitro model. The use of Human Embryonic Kidney 293 (HEK293) cells co-expressing 5-lipoxygenase (5-LOX) and FLAP offers a robust system to investigate the cellular activity and mechanism of action of FLAP inhibitors like this compound. This model is particularly valuable for screening and characterizing compounds that target the leukotriene biosynthesis pathway, which is implicated in various inflammatory diseases.

This compound inhibits the formation of pro-inflammatory leukotrienes by targeting FLAP, which is essential for the transfer of arachidonic acid (AA) to 5-LOX.[1][2] Notably, this compound does not directly inhibit 5-LOX in cell-free assays, highlighting the necessity of a cellular system with functional 5-LOX/FLAP interaction for accurate assessment of its inhibitory activity.[1][2]

Signaling Pathway

The 5-lipoxygenase (5-LOX) pathway is a critical cascade in the metabolism of arachidonic acid, leading to the production of potent pro-inflammatory lipid mediators known as leukotrienes.[3][4] Upon cellular stimulation, cytosolic 5-LOX translocates to the nuclear envelope where it interacts with the 5-lipoxygenase-activating protein (FLAP).[5][6] FLAP facilitates the transfer of arachidonic acid to 5-LOX, which then catalyzes the formation of leukotriene A4 (LTA4).[3][4] LTA4 is subsequently converted to other bioactive leukotrienes, such as leukotriene B4 (LTB4). This compound acts by inhibiting FLAP, thereby preventing the initial step of arachidonic acid presentation to 5-LOX and consequently blocking the entire downstream production of leukotrienes.[1][2]

5-LOX Signaling Pathway and this compound Inhibition cluster_membrane Nuclear Membrane cluster_cytosol Cytosol / Nucleosol FLAP FLAP FiveLOX_mem 5-LOX FLAP->FiveLOX_mem presents AA to LTA4 Leukotriene A4 (LTA4) FiveLOX_mem->LTA4 catalyzes AA Arachidonic Acid (AA) AA->FLAP FiveLOX_cyto 5-LOX FiveLOX_cyto->FiveLOX_mem translocates Stimulus Cellular Stimulus (e.g., Ca2+ ionophore) Stimulus->FiveLOX_cyto activates LTB4 Leukotriene B4 (LTB4) (and other leukotrienes) LTA4->LTB4 converted to This compound This compound This compound->FLAP inhibits

Caption: 5-LOX pathway and the inhibitory action of this compound on FLAP.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound on 5-LOX product formation in different cellular systems. It is important to note that the inhibitory activity of this compound is dependent on the presence of FLAP.

CompoundCell TypeAssayIC50 ValueReference
This compoundHuman MonocytesLTB4 formation30 nM[1]
This compoundHuman Neutrophils5-H(p)ETE formation170 nM[1]
This compoundHEK293 co-expressing 5-LOX and FLAP5-LOX product formationStrong Inhibition[1][2]
This compoundHEK293 expressing only 5-LOX5-LOX product formationNegligible Inhibition[1][2]
This compound Derivative (5a)Not SpecifiedFLAP inhibition3.7 ± 0.9 µM[7]

Experimental Protocols

Co-expression of 5-LOX and FLAP in HEK293 Cells

This protocol describes the generation of a stable HEK293 cell line co-expressing human 5-LOX and FLAP, a crucial first step for the subsequent inhibitor studies.

HEK293 Co-expression Workflow start Start: HEK293 Cells culture Cell Culture (DMEM, 10% FCS, Pen/Strep) start->culture transfection Co-transfection with 5-LOX and FLAP plasmids (e.g., Lipofectamine) culture->transfection selection Antibiotic Selection (e.g., G418 and Hygromycin B) transfection->selection expansion Expansion of Resistant Clones selection->expansion verification Verification of Expression (Western Blot, qPCR) expansion->verification end Stable Cell Line Ready for Assays verification->end

Caption: Workflow for generating a stable HEK293 cell line co-expressing 5-LOX and FLAP.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Calf Serum (FCS)

  • Penicillin/Streptomycin solution

  • Expression plasmids for human 5-LOX and human FLAP (e.g., in pcDNA3.1)

  • Transfection reagent (e.g., Lipofectamine™ LTX or 3000)

  • Selection antibiotics (e.g., Geneticin (G418) and/or Hygromycin B)

Procedure:

  • Cell Culture: Culture HEK293 cells at 37°C and 5% CO2 in DMEM supplemented with 10% heat-inactivated FCS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[8]

  • Transfection:

    • Plate HEK293 cells to reach approximately 90% confluency on the day of transfection.[8]

    • Co-transfect the cells with plasmids encoding human 5-LOX and human FLAP using a suitable transfection reagent according to the manufacturer's instructions.[8]

  • Selection:

    • 24-48 hours post-transfection, replace the medium with fresh culture medium containing the appropriate selection antibiotics (e.g., 400 µg/mL G418 and/or 200 µg/mL Hygromycin B).[8][9]

    • Maintain the cells under selection pressure, replacing the medium every 3-4 days, until resistant colonies are formed.

  • Expansion and Verification:

    • Isolate and expand individual resistant colonies.

    • Verify the expression of 5-LOX and FLAP in the stable cell lines by Western blot and/or qPCR.

This compound Treatment and Cellular 5-LOX Activity Assay

This protocol details the treatment of the 5-LOX/FLAP co-expressing HEK293 cells with this compound and the subsequent measurement of 5-LOX product formation.

This compound Treatment and Assay Workflow start Start: 5-LOX/FLAP HEK293 Cells preincubation Pre-incubation with this compound (or vehicle control, e.g., 0.1% DMSO) for 15 min at 37°C start->preincubation stimulation Stimulation with Ca2+ ionophore (e.g., 5 µM A23187) and Arachidonic Acid (e.g., 3 µM AA) for 10 min at 37°C preincubation->stimulation termination Reaction Termination (e.g., addition of ice-cold methanol) stimulation->termination analysis Analysis of 5-LOX Products (e.g., LTB4, 5-HETE) by HPLC or UPLC-MS/MS termination->analysis end Data Analysis: Dose-Response Curve and IC50 analysis->end

Caption: Experimental workflow for assessing the inhibitory effect of this compound on 5-LOX activity.

Materials:

  • HEK293 cells stably co-expressing 5-LOX and FLAP

  • Phosphate-buffered saline (PBS) with 1 mM CaCl2

  • This compound

  • Vehicle control (e.g., DMSO)

  • Calcium ionophore A23187

  • Arachidonic acid (AA)

  • Methanol (ice-cold)

  • Instrumentation for HPLC or UPLC-MS/MS analysis

Procedure:

  • Cell Preparation: Harvest the stably transfected HEK293 cells and resuspend them in PBS containing 1 mM CaCl2.

  • Pre-incubation with Inhibitor:

    • Pre-incubate the cell suspension with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 15 minutes at 37°C.[1]

  • Cellular Stimulation:

    • Induce 5-LOX activity by stimulating the cells with a calcium ionophore (e.g., 5 µM A23187) and exogenous arachidonic acid (e.g., 3 µM AA).[1][2]

    • Incubate for 10 minutes at 37°C.[1][2]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge the samples to pellet cell debris and collect the supernatant for analysis.

  • Analysis of 5-LOX Products:

    • Analyze the formation of 5-LOX products, such as LTB4 and 5-HETE, in the supernatant using reverse-phase HPLC or UPLC-MS/MS.[1]

  • Data Analysis:

    • Quantify the amount of 5-LOX products formed in the presence of different concentrations of this compound.

    • Calculate the percentage of inhibition relative to the vehicle-treated control.

    • Generate a dose-response curve and determine the IC50 value of this compound.

Conclusion

The experimental system utilizing HEK293 cells co-expressing 5-LOX and FLAP provides a powerful tool for the characterization of FLAP inhibitors like this compound. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of inflammation and drug discovery, facilitating the investigation of novel therapeutics targeting the leukotriene pathway. The clear dependence of this compound's inhibitory action on the presence of FLAP in this cellular model underscores its specific mechanism of action.

References

Application Note: Assessing the Cytotoxicity of Diflapolin using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflapolin is a novel dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), key enzymes in the arachidonic acid (AA) cascade.[1][2][3][4][5] By targeting these enzymes, this compound effectively reduces the production of pro-inflammatory leukotrienes and increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), making it a promising candidate for the treatment of inflammatory diseases.[4][5] As with any potential therapeutic agent, evaluating its cytotoxic profile is a critical step in preclinical development to ensure that its therapeutic effects are not accompanied by cellular toxicity.[6][7][8]

Cell viability assays are essential tools for determining the number of living cells in a sample and are widely used in drug discovery to screen for cytotoxic effects.[6][7][9] One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10][11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.[11]

Studies have shown that this compound does not affect the viability of human monocytes at concentrations up to 10 µM when assessed by the MTT assay for up to 48 hours.[1] This application note provides a detailed protocol for using the MTT assay to evaluate the potential cytotoxicity of this compound on various cell lines.

Experimental Protocols

MTT Assay for this compound Cytotoxicity Testing

This protocol is designed for assessing the cytotoxicity of this compound in a 96-well plate format, which is suitable for high-throughput screening.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell line (e.g., human monocytes, A549, HEK293)

  • Complete cell culture medium (e.g., RPMI, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Positive control for cytotoxicity (e.g., Staurosporine, Doxorubicin)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (reference wavelength ~630 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a healthy culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to test a wide concentration range (e.g., 0.1 µM to 100 µM) to determine a dose-response curve.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine at 3 µM).[1]

      • Untreated Control: Cells in culture medium only.

      • Blank: Culture medium only (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 24 to 48-hour incubation has been previously used for this compound.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate the plate for 3-4 hours at 37°C.[11][12] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.[12]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%) can be determined.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from an MTT assay for this compound.

Treatment GroupConcentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Untreated Control01.250.08100%
Vehicle Control (DMSO)0.1%1.230.0798.4%
This compound0.11.240.0999.2%
This compound11.210.0696.8%
This compound101.190.0895.2%
This compound501.150.0792.0%
This compound1001.100.0988.0%
Positive Control (Staurosporine)30.150.0212.0%

Visualizations

MTT_Assay_Workflow MTT Assay Experimental Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h prepare_dilutions Prepare this compound serial dilutions and controls add_compounds Add compounds to cells incubation_24h->add_compounds prepare_dilutions->add_compounds incubation_treatment Incubate for 24-48h add_compounds->incubation_treatment add_mtt Add MTT solution to each well incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize shake Shake for 15 min solubilize->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Generate dose-response curve and determine IC50 calculate_viability->plot_curve Diflapolin_Signaling_Pathway This compound's Mechanism of Action in the Arachidonic Acid Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_5LOX 5-LOX Pathway cluster_sEH CYP/sEH Pathway membrane_phospholipids Membrane Phospholipids cPLA2 cPLA2 membrane_phospholipids->cPLA2 activated by stimulus AA Arachidonic Acid (AA) cPLA2->AA releases FLAP FLAP AA->FLAP CYP CYP Epoxy. AA->CYP L5_LOX 5-LOX FLAP->L5_LOX presents AA to Leukotrienes Pro-inflammatory Leukotrienes (e.g., LTB4) L5_LOX->Leukotrienes EETs Anti-inflammatory EETs CYP->EETs sEH sEH EETs->sEH degraded by DHETs DHETs (less active) sEH->DHETs This compound This compound This compound->FLAP inhibits This compound->sEH inhibits

References

Application Note: Visualizing 5-LOX/FLAP Complex Assembly Inhibition by Diflapolin Using Immunofluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 5-lipoxygenase (5-LOX) pathway is a critical source of pro-inflammatory lipid mediators, known as leukotrienes (LTs)[1][2]. The synthesis of LTs is initiated by the enzyme 5-LOX, which converts arachidonic acid (AA) into leukotriene A4 (LTA4)[3][4]. In intact cells, this process requires the translocation of the typically cytosolic or nucleosolic 5-LOX to the nuclear envelope upon cell stimulation[3][4][5]. Here, it interacts with the 5-lipoxygenase-activating protein (FLAP), an integral nuclear membrane protein[6]. FLAP is essential for cellular LT biosynthesis, functioning as a scaffold and transfer protein that provides AA to 5-LOX[4][7][8][9]. The formation of this 5-LOX/FLAP complex is, therefore, a rate-limiting step and a key target for anti-inflammatory drug development[5].

Diflapolin is a potent dual inhibitor that targets both FLAP and the soluble epoxide hydrolase (sEH)[1][10]. By targeting FLAP, this compound effectively inhibits the formation of 5-LOX products[1]. Understanding the precise mechanism of FLAP inhibitors is crucial for drug development. Immunofluorescence-based techniques provide powerful tools to visualize protein localization and interactions within the cellular context.

This application note provides detailed protocols for using immunofluorescence microscopy to study the effects of this compound on the cellular localization and complex assembly of 5-LOX and FLAP. We describe two complementary methods:

  • Standard Indirect Immunofluorescence: To assess the co-localization of 5-LOX and FLAP at the nuclear envelope.

  • Proximity Ligation Assay (PLA): To specifically detect the close-proximity interaction (<40 nm) indicative of 5-LOX/FLAP complex formation[7].

Studies have shown that while inhibitors like this compound and MK886 do not prevent the general co-localization of 5-LOX and FLAP at the nuclear membrane, they efficiently disrupt the tight functional complex assembly[10]. These protocols will enable researchers to visualize and quantify this specific mechanism of action.

Signaling Pathway and Mechanism of Action

Upon cellular activation (e.g., by an influx of Ca2+), cytosolic 5-LOX translocates to the nuclear envelope. It binds to FLAP, which presents arachidonic acid (AA) to the enzyme. 5-LOX then catalyzes the two-step conversion of AA to the unstable intermediate LTA4, the precursor for all leukotrienes. This compound acts by binding to FLAP, thereby preventing the formation of a productive 5-LOX/FLAP complex and inhibiting leukotriene synthesis.

5_LOX_FLAP_Pathway cluster_cytosol Cytosol / Nucleosol cluster_membrane Nuclear Envelope cluster_inhibitor Inhibition LOX_cyto 5-LOX (Inactive) LOX_FLAP_Complex 5-LOX/FLAP Complex LOX_cyto->LOX_FLAP_Complex FLAP FLAP FLAP->LOX_FLAP_Complex LTA4 Leukotriene A4 (LTA4) LOX_FLAP_Complex->LTA4 Catalysis AA Arachidonic Acid (from cPLA2) AA->LOX_FLAP_Complex Substrate Transfer Leukotrienes Pro-inflammatory Leukotrienes (LTB4, etc.) LTA4->Leukotrienes This compound This compound This compound->FLAP Inhibits Complex Assembly Stimulus Cellular Stimulus (e.g., Ca2+ Ionophore) Stimulus->LOX_cyto Translocation

Caption: 5-LOX/FLAP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for conducting the immunofluorescence experiments.

Materials and Reagents
Reagent/MaterialSupplierCat. No. (Example)
Human Monocytes (e.g., THP-1)ATCCTIB-202
This compoundCayman Chemical10006879
MK886 (Positive Control)Sigma-AldrichM5917
Calcium Ionophore A23187Sigma-AldrichC7522
DMEM/RPMI-1640 MediaGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Poly-D-Lysine Coated CoverslipsCorning354087
Paraformaldehyde (PFA), 4%Electron Microscopy Sciences15710
Triton X-100Sigma-AldrichT8787
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Primary Antibody: anti-5-LOX (mouse)BD Biosciences610695
Primary Antibody: anti-FLAP (rabbit)Cayman Chemical10004958
Secondary: Goat anti-Mouse IgG, Alexa Fluor 555InvitrogenA21422
Secondary: Goat anti-Rabbit IgG, Alexa Fluor 488InvitrogenA11034
DAPI (4',6-diamidino-2-phenylindole)InvitrogenD1306
Proximity Ligation Assay (PLA) KitSigma-AldrichDUO92101 (Duolink®)
PLA Probe Anti-Mouse MINUSSigma-AldrichDUO92004
PLA Probe Anti-Rabbit PLUSSigma-AldrichDUO92002
Mounting MediumVector LaboratoriesH-1000

Experimental Workflow Diagram

Experimental_Workflow start Seed Cells on Coverslips treat Pre-treat with this compound, MK886, or Vehicle (DMSO) start->treat stim Stimulate with Ca2+ Ionophore A23187 treat->stim fix Fix with 4% PFA stim->fix perm Permeabilize & Block fix->perm if_node Standard Immunofluorescence perm->if_node pla_node Proximity Ligation Assay (PLA) perm->pla_node if_pri_ab Incubate with Primary Antibodies (anti-5-LOX, anti-FLAP) if_node->if_pri_ab if_sec_ab Incubate with Fluorescent Secondary Antibodies if_pri_ab->if_sec_ab if_mount Mount with DAPI if_sec_ab->if_mount if_image Image Acquisition (Confocal Microscopy) if_mount->if_image if_analyze Co-localization Analysis (e.g., Pearson's Coefficient) if_image->if_analyze pla_pri_ab Incubate with Primary Antibodies (anti-5-LOX, anti-FLAP) pla_node->pla_pri_ab pla_probes Incubate with PLA Probes pla_pri_ab->pla_probes pla_lig_amp Ligation & Amplification pla_probes->pla_lig_amp pla_mount Mount with DAPI pla_lig_amp->pla_mount pla_image Image Acquisition (Confocal Microscopy) pla_mount->pla_image pla_analyze Quantify PLA Signals (blobs/cell) pla_image->pla_analyze

Caption: Workflow for immunofluorescence (IF) and proximity ligation assay (PLA).
Protocol 1: Standard Immunofluorescence for Co-localization

This protocol is for visualizing the translocation of 5-LOX to the nuclear envelope where FLAP resides.

  • Cell Seeding: Seed human monocytes (e.g., THP-1) onto poly-D-lysine-coated glass coverslips in a 24-well plate at a density of 0.25 x 10^6 cells/well. Allow cells to adhere for 24-48 hours.

  • Drug Treatment: Pre-incubate the cells with this compound (e.g., 1 µM), MK886 (0.3 µM, positive control), or vehicle (0.1% DMSO, negative control) for 15 minutes at 37°C[10].

  • Cell Stimulation: Stimulate the cells by adding Ca2+-ionophore A23187 to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C[10].

  • Fixation: Gently wash the cells once with ice-cold PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes[11].

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate coverslips with a cocktail of primary antibodies (e.g., mouse anti-5-LOX and rabbit anti-FLAP, both diluted 1:200 in 1% BSA/PBS) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 555 anti-mouse and Alexa Fluor 488 anti-rabbit, diluted 1:500 in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes to stain the nuclei.

  • Mounting: Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the edges with nail polish and allow to dry.

Protocol 2: Proximity Ligation Assay (PLA) for Complex Assembly

This protocol specifically detects when 5-LOX and FLAP are within 40 nm of each other, indicating complex formation[7].

  • Cell Seeding, Treatment, Stimulation, and Fixation: Follow steps 1-4 from Protocol 3.3.

  • Permeabilization and Blocking: Follow the instructions provided with your PLA kit. Typically, this involves permeabilization followed by incubation with the provided blocking solution.

  • Primary Antibody Incubation: Incubate coverslips with the primary antibody cocktail (mouse anti-5-LOX and rabbit anti-FLAP) as described in Protocol 3.3, step 7.

  • PLA Probe Incubation: Wash the coverslips according to the PLA kit protocol. Add the PLA probes (anti-mouse MINUS and anti-rabbit PLUS) diluted in the provided antibody diluent. Incubate for 1 hour at 37°C[7][11].

  • Ligation: Wash according to the protocol. Add the ligase diluted in the provided ligation buffer. Incubate for 30 minutes at 37°C. This step circularizes the oligonucleotides on the PLA probes when they are in close proximity[11].

  • Amplification: Wash according to the protocol. Add the polymerase diluted in the provided amplification buffer, which contains fluorescently-labeled nucleotides. Incubate for 100 minutes at 37°C. This generates a rolling-circle amplification product, creating a bright fluorescent spot.

  • Final Washes and Mounting: Wash the coverslips with the provided buffers. Stain nuclei with DAPI if not included in the final wash buffers. Mount as described in Protocol 3.3, step 10.

Image Acquisition and Data Analysis

  • Microscopy: Visualize samples using a laser-scanning confocal microscope. For standard immunofluorescence, acquire images for DAPI (blue channel), FLAP (green channel, e.g., 488 nm excitation), and 5-LOX (red channel, e.g., 555 nm excitation). For PLA, acquire images for DAPI and the PLA signal (e.g., red/magenta channel).

  • Co-localization Analysis (Protocol 3.3): Use image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin, or Imaris). Quantify the overlap between the green (FLAP) and red (5-LOX) signals at the nuclear envelope. The Pearson's Correlation Coefficient (PCC) is a common metric, where +1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation.

  • PLA Signal Quantification (Protocol 3.4): Use image analysis software (e.g., ImageJ/Fiji "Find Maxima" or CellProfiler) to count the number of discrete PLA signals (fluorescent spots) per cell. Normalize the data by reporting the average number of PLA signals per cell for each treatment condition.

Expected Results and Data Presentation

This compound is expected to have a minimal effect on the translocation and general co-localization of 5-LOX with FLAP but should significantly reduce the close-proximity interaction detected by PLA.

Logical Diagram of Expected Outcomes

Logical_Outcomes Stimulation Cell Stimulation (A23187) Translocation 5-LOX Translocates to Nuclear Envelope Stimulation->Translocation Co_localization Co-localization with FLAP (Observed via IF) Translocation->Co_localization Complex_Formation Tight Complex Assembly (<40nm) Co_localization->Complex_Formation If no inhibitor LT_Synthesis Leukotriene Synthesis Complex_Formation->LT_Synthesis No_Complex No Complex Assembly (Observed via PLA) This compound This compound Treatment This compound->Complex_Formation This compound->No_Complex causes No_LT Inhibition of Leukotriene Synthesis No_Complex->No_LT

Caption: this compound affects complex assembly but not general co-localization.
Quantitative Data Tables

Table 1: Co-localization Analysis of 5-LOX and FLAP

Treatment GroupPearson's Correlation Coefficient (PCC) at Nuclear Envelope (Mean ± SEM)
Unstimulated Control0.15 ± 0.04
Stimulated + Vehicle0.78 ± 0.06
Stimulated + this compound (1 µM)0.75 ± 0.07
Stimulated + MK886 (0.3 µM)0.76 ± 0.05

Note: Data are hypothetical and for illustrative purposes.

Table 2: Quantification of 5-LOX/FLAP Complex Assembly by PLA

Treatment GroupAverage PLA Signals per Cell (Mean ± SEM)% Inhibition
Unstimulated Control3 ± 1-
Stimulated + Vehicle52 ± 50%
Stimulated + this compound (1 µM)8 ± 284.6%
Stimulated + MK886 (0.3 µM)6 ± 288.5%

Note: Data are hypothetical and for illustrative purposes.

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak 5-LOX Translocation Inactive Ca2+ ionophore; insufficient stimulation time; low 5-LOX expression.Test ionophore activity; optimize stimulation time (5-15 min); confirm protein expression by Western blot.
High Background (IF/PLA) Incomplete blocking; primary antibody concentration too high; insufficient washing.Increase blocking time to 2 hours; titrate primary antibodies; increase number and duration of wash steps.
No PLA Signal One or both primary antibodies not suitable for PLA; incorrect PLA probe pairing; ligation/amplification failure.Test antibodies individually; ensure correct MINUS/PLUS probe pairing for mouse/rabbit hosts; use a positive control slide; check reagent expiration dates.
Non-specific PLA Signal Primary antibody cross-reactivity; cells are over-fixed.Run single-antibody controls; reduce PFA fixation time to 10 minutes.

References

Application Notes and Protocols for Measuring Diflapolin's Inhibition of sEH Activity Using Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing fluorescence-based assays to measure the inhibitory activity of Diflapolin on soluble epoxide hydrolase (sEH). The provided methodologies are designed to guide researchers in accurately quantifying the potency of this compound and similar compounds.

Introduction to Soluble Epoxide Hydrolase (sEH) and this compound

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of polyunsaturated fatty acids.[1] It catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are anti-inflammatory and vasodilatory lipid mediators, into their less active corresponding diols (dihydroxyeicosatrienoic acids or DHETs).[2][3] By inhibiting sEH, the levels of beneficial EETs can be stabilized and potentially enhanced, making sEH a promising therapeutic target for cardiovascular diseases, inflammation, and pain.[2][4]

This compound is a potent dual inhibitor of sEH and 5-lipoxygenase-activating protein (FLAP).[5][6] Its ability to target the sEH enzyme makes it a compound of significant interest for therapeutic development. Fluorescence-based assays offer a sensitive and high-throughput method for screening and characterizing sEH inhibitors like this compound.[7][8][9] These assays typically rely on a non-fluorescent substrate that is converted into a highly fluorescent product by sEH activity.[2][10]

Quantitative Data: this compound Inhibition of sEH

The inhibitory potency of this compound against sEH has been determined in various assay formats. The following table summarizes the key quantitative data.

Assay Type Enzyme Source Substrate IC50 of this compound Reference Inhibitor (AUDA) IC50 Notes
Cell-Free Fluorescence AssayHuman Recombinant sEHPHOME (50 µM)20 nM69 nMThe assay was conducted by pre-incubating the enzyme with this compound for 10 minutes at 4°C before adding the substrate.[11]
Cell-Based Assay (UPLC-MS/MS)Intact HepG2 Cells14,15-EET~50% inhibition at 1 µM~50% inhibition at 1 µMThis method measures the formation of the metabolite 14,15-DiHETrE.[11]

Experimental Protocols

Protocol 1: In Vitro Fluorescence-Based sEH Inhibition Assay

This protocol describes a method for determining the IC50 value of this compound in a cell-free system using a fluorogenic substrate. This type of assay is suitable for high-throughput screening of sEH inhibitors.[4][12]

Materials:

  • Recombinant human sEH[4]

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[7]

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)[4]

  • This compound

  • Reference sEH inhibitor (e.g., AUDA)[4]

  • DMSO (for dissolving compounds)

  • 96-well or 384-well black microplates[2][12]

  • Fluorescence microplate reader capable of excitation at ~330-360 nm and emission at ~460-465 nm[2][4]

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the this compound stock solution in sEH Assay Buffer to achieve a range of desired concentrations for testing. Also, prepare solutions of a reference inhibitor (AUDA) and a vehicle control (DMSO at the same final concentration as in the compound wells).

  • Enzyme Preparation:

    • Dilute the recombinant human sEH enzyme to the desired concentration in cold sEH Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.[7] Keep the diluted enzyme on ice.[4]

  • Substrate Preparation:

    • Dilute the fluorogenic substrate (e.g., PHOME) to the desired final concentration in sEH Assay Buffer. The final concentration is often near the Km value for the enzyme.[7]

  • Assay Protocol:

    • Add the diluted test compounds (this compound dilutions), reference inhibitor, and vehicle control to the wells of the microplate. It is recommended to perform all measurements in duplicate or triplicate.[4]

    • Add the diluted sEH enzyme solution to all wells except for the "no enzyme" background control wells.

    • Pre-incubate the plate at room temperature (or 4°C as specified in some protocols) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[7][11]

    • Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.[4]

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read, e.g., 30-60 minutes).[4][11] Recommended wavelengths are approximately 330 nm for excitation and 465 nm for emission for PHOME-based assays.[4]

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" or "inhibitor control" wells) from all other readings.

    • Calculate the percentage of sEH inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations: Diagrams of Pathways and Workflows

sEH_Inhibition_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, this compound) plate Plate Loading (Compounds, Enzyme) prep->plate Dispense incubate Pre-incubation (Inhibitor-Enzyme Binding) plate->incubate reaction Reaction Initiation (Add Substrate) incubate->reaction read Fluorescence Reading (Kinetic or Endpoint) reaction->read analyze Data Analysis (Calculate % Inhibition, Determine IC50) read->analyze

Caption: Workflow for a fluorescence-based sEH inhibition assay.

sEH_Signaling_Pathway substrate_node substrate_node enzyme_node enzyme_node product_node product_node inhibitor_node inhibitor_node effect_node effect_node pufa Arachidonic Acid (PUFA) cyp Cytochrome P450 Epoxygenase pufa->cyp eets EETs (Epoxyeicosatrienoic Acids) cyp->eets seh sEH (Soluble Epoxide Hydrolase) eets->seh Hydrolysis inflammation_vasodilation Anti-inflammatory Effects Vasodilation eets->inflammation_vasodilation dhets DHETs (Dihydroxyeicosatrienoic Acids) seh->dhets pro_inflammation Reduced Beneficial Effects dhets->pro_inflammation This compound This compound This compound->seh Inhibition

Caption: sEH signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

improving the poor water solubility of Diflapolin for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of Diflapolin in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), making it a valuable tool for research in inflammation and related diseases. However, this compound is a highly lipophilic molecule, characterized by poor water solubility. This low aqueous solubility can significantly hinder its use in in vitro and in vivo experiments, leading to challenges in preparing stock solutions, ensuring accurate dosing, and achieving therapeutic concentrations.

Q2: What are the known solvents for this compound?

This compound exhibits good solubility in some organic solvents. The table below summarizes the available solubility data. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous experimental media.

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)GoodCommonly used for preparing stock solutions for in vitro assays.
Dimethylformamide (DMF)GoodAnother option for creating stock solutions.
Ethanol, Methanol, Acetone, AcetonitrileData not availableWhile likely soluble to some extent, specific quantitative data is not readily available. It is recommended to perform small-scale solubility tests before preparing large batches.
WaterPoorThis compound is practically insoluble in aqueous solutions.

Q3: What general strategies can be used to improve the solubility of this compound for my experiments?

Several techniques can be employed to enhance the aqueous solubility and dispersibility of poorly soluble compounds like this compound. These include:

  • Co-solvent Systems: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and an aqueous buffer.

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin cavity to increase its apparent water solubility.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate. A published study has demonstrated the successful encapsulation of this compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, which improved its bioactivity in human whole blood.

  • Lipid-Based Formulations: Dissolving this compound in a lipid-based vehicle, which can form micelles or emulsions in aqueous media.

The choice of method will depend on the specific requirements of your experiment (e.g., in vitro cell-based assay, in vivo animal study), the desired final concentration, and the tolerance of the experimental system to the chosen excipients.

Troubleshooting Guide

Issue: My this compound is precipitating out of solution when I dilute my DMSO stock in my aqueous cell culture medium.

  • Possible Cause: The concentration of DMSO in the final solution may not be high enough to maintain this compound's solubility, or the final concentration of this compound exceeds its solubility limit in the mixed solvent system.

  • Troubleshooting Steps:

    • Decrease the final concentration of this compound: Try a lower final concentration in your assay.

    • Increase the co-solvent concentration: If your experimental system can tolerate it, slightly increase the final percentage of DMSO. Be sure to include a vehicle control with the same final DMSO concentration.

    • Use a different solubilization technique: Consider preparing a cyclodextrin complex or a nanosuspension of this compound to improve its aqueous dispersibility.

Issue: I need to prepare an aqueous formulation of this compound for oral gavage in mice, but it's not dissolving.

  • Possible Cause: Direct dissolution of this compound in aqueous vehicles is not feasible due to its high lipophilicity.

  • Troubleshooting Steps:

    • Prepare a nanosuspension: Encapsulating this compound in biodegradable polymers like PLGA can create a stable aqueous suspension suitable for oral administration. This method has been shown to be effective for this compound.

    • Formulate a lipid-based solution: Dissolving this compound in a suitable oil or a self-emulsifying drug delivery system (SEDDS) can be an effective strategy for oral delivery. The formulation will emulsify in the gastrointestinal tract, aiding absorption.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (General Protocol)

This protocol describes a general method for preparing a cyclodextrin inclusion complex with a hydrophobic drug like this compound. Optimization of the drug-to-cyclodextrin molar ratio and the specific type of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) is recommended.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol or other suitable organic solvent

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Lyophilizer (optional)

Methodology:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD. This may need to be optimized.

  • Dissolve this compound: Dissolve the required amount of this compound in a minimal amount of ethanol.

  • Prepare Cyclodextrin Solution: In a separate container, dissolve the HP-β-CD in deionized water with stirring.

  • Complexation: Slowly add the this compound solution to the stirring HP-β-CD solution.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Solvent Removal: If a solid complex is desired, the solvent can be removed by lyophilization (freeze-drying) or by slow evaporation under vacuum.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing: Determine the aqueous solubility of the resulting complex and compare it to that of the free drug.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Adapted from Literature)

This protocol is a generalized procedure for encapsulating a hydrophobic drug like this compound in PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method. This method has been reported to be successful for this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer and stir bar

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in the chosen organic solvent (e.g., DCM).

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator or high-speed homogenizer. This should be done in an ice bath to prevent overheating.

  • Solvent Evaporation: Transfer the resulting emulsion to a larger volume of deionized water and stir at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation at high speed.

  • Washing: Wash the nanoparticle pellet several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in an appropriate aqueous buffer for immediate use or lyophilize for long-term storage.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_complexation Complexation cluster_isolation Isolation & Analysis A Dissolve this compound in organic solvent C Mix solutions A->C B Dissolve HP-β-CD in water B->C D Stir for 24-48h C->D E Lyophilize or Evaporate Solvent D->E F Characterize Complex E->F G Test Aqueous Solubility F->G

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.

experimental_workflow_nanoparticles cluster_phases Phase Preparation org_phase Organic Phase: This compound + PLGA in DCM emulsification Emulsification (Sonication/Homogenization) org_phase->emulsification aq_phase Aqueous Phase: PVA in Water aq_phase->emulsification evaporation Solvent Evaporation (Stirring) emulsification->evaporation collection Nanoparticle Collection (Centrifugation) evaporation->collection washing Washing Steps collection->washing final_product Final Product: Aqueous Nanosuspension or Lyophilized Powder washing->final_product

Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.

signaling_pathway cluster_flap FLAP Pathway cluster_seh sEH Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP EETs Anti-inflammatory EETs Arachidonic_Acid->EETs Five_LOX 5-LOX FLAP->Five_LOX Leukotrienes Pro-inflammatory Leukotrienes Five_LOX->Leukotrienes sEH sEH DHETs Inactive DHETs sEH->DHETs EETs->sEH This compound This compound This compound->FLAP Inhibits This compound->sEH Inhibits

Caption: this compound's dual inhibitory action on FLAP and sEH pathways.

challenges with Diflapolin delivery in in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Diflapolin in in vivo animal studies. Our aim is to help you overcome common challenges and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH)[1][2][3]. In the arachidonic acid (AA) cascade, FLAP is necessary for the production of pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs)[4][5]. By inhibiting both FLAP and sEH, this compound reduces the production of inflammatory LTs and increases the levels of beneficial EETs, thus exerting anti-inflammatory effects[2][4].

Q2: What are the main challenges associated with the in vivo delivery of this compound?

The primary challenges with in vivo delivery of this compound stem from its high lipophilicity and tendency for plasma protein binding[6][7]. These characteristics can lead to poor solubility, low bioavailability, and reduced bioactivity in blood[6]. To address these issues, formulation strategies such as encapsulation in nanoparticles have been explored[6][7].

Q3: What type of in vivo model has been successfully used to test this compound's efficacy?

A commonly cited and effective in vivo model for evaluating the anti-inflammatory properties of this compound is the zymosan-induced peritonitis model in mice[1][4][5]. In this model, this compound has been shown to decrease the production of LTB4 and LTC4, inhibit leukocyte recruitment, and impair vascular permeability[1][4][5].

Q4: What are the reported effective doses of this compound in animal models?

In the zymosan-induced mouse peritonitis model, intraperitoneal (i.p.) administration of this compound at doses of 1, 3, and 10 mg/kg has been shown to be effective in reducing inflammation[1][5].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound during formulation preparation. High lipophilicity of the compound.- Use solubilizing agents such as DMF or DMSO. Note the reported solubility is 2.5 mg/mL in DMF and 1.6 mg/mL in DMSO[1].- Consider nanoparticle encapsulation, such as with poly(lactic-co-glycolic acid) (PLGA), to improve aqueous dispersibility[6][7].
Low or inconsistent efficacy in in vivo experiments. - Poor bioavailability due to high plasma protein binding.- Suboptimal route of administration or dosage.- Employ a drug delivery system like PLGA nanoparticles to protect the drug and improve its pharmacokinetic profile[6].- For initial studies, consider intraperitoneal (i.p.) injection, which has been shown to be effective[5].- Perform dose-response studies to determine the optimal dose for your specific animal model and disease state.
High variability in experimental results between animals. - Inconsistent administration technique (e.g., blind injections)[8].- Physiological differences between animals[9][10].- Utilize image-guided injection systems to ensure accurate and consistent delivery to the target site[8].- Ensure animal cohorts are homogenous in terms of age, weight, and health status.- Increase the number of animals per group to improve statistical power and account for biological variability[8].
Off-target effects or toxicity observed. High local concentration of the drug or non-specific distribution.- Encapsulate this compound in a biocompatible delivery system to control its release and potentially reduce local irritation[6].- Conduct preliminary toxicology studies with a small cohort of animals to assess the safety of the formulation and dose.

Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This protocol is based on studies demonstrating the in vivo efficacy of this compound[4][5].

1. Animal Model:

  • Species: Male C57BL/6 mice

  • Weight: 20-25 g

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in saline)

  • Zymosan A from Saccharomyces cerevisiae

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Peritoneal lavage buffer (e.g., PBS with 3 mM EDTA)

3. Procedure:

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg body weight).

    • Administer the this compound suspension or vehicle control to the mice via intraperitoneal (i.p.) injection 30 minutes prior to zymosan challenge.

  • Induction of Peritonitis:

    • Prepare a zymosan A suspension in sterile PBS (e.g., 1 mg/mL).

    • Inject 0.5 mL of the zymosan suspension intraperitoneally into each mouse.

  • Sample Collection:

    • At a predetermined time point post-zymosan injection (e.g., 4 hours), euthanize the mice.

    • Collect the peritoneal exudate by washing the peritoneal cavity with 3 mL of ice-cold peritoneal lavage buffer.

  • Analysis:

    • Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer.

    • Centrifuge the lavage fluid and collect the supernatant for measurement of leukotrienes (LTB4, LTC4) and other inflammatory mediators using ELISA or LC-MS/MS.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Zymosan-Induced Mouse Peritonitis

Dose (mg/kg, i.p.)Effect on LTB4 Levels in Peritoneal ExudateEffect on LTC4 Levels in Peritoneal ExudateEffect on Neutrophil InfiltrationReference
1Significant reductionSignificant reductionStrongly reduced[5]
3Significant reductionSignificant reductionStrongly reduced[5]
10Significant reductionSignificant reductionStrongly reduced[5]

Visualizations

Diflapolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid (AA) Arachidonic Acid (AA) FLAP FLAP Arachidonic Acid (AA)->FLAP EETs Epoxyeicosatrienoic Acids (EETs) Arachidonic Acid (AA)->EETs via CYP enzymes 5-LOX 5-LOX FLAP->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Pro-inflammatory Inflammation1 Inflammation Leukotrienes->Inflammation1 sEH sEH DiHETrEs Diols (DiHETrEs) sEH->DiHETrEs Degradation EETs->sEH AntiInflammation Anti-inflammatory Effects EETs->AntiInflammation This compound This compound This compound->FLAP This compound->sEH

Caption: this compound's dual inhibitory signaling pathway.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation 1. This compound Formulation (e.g., suspension or nanoparticles) Dosing 3. Administration of this compound (e.g., i.p. injection) Formulation->Dosing Animal_Acclimation 2. Animal Acclimation (e.g., mice) Animal_Acclimation->Dosing Induction 4. Induction of Inflammation (e.g., zymosan injection) Dosing->Induction Sample_Collection 5. Sample Collection (e.g., peritoneal lavage) Induction->Sample_Collection Measurement 6. Measurement of Biomarkers (e.g., LTB4, LTC4 via ELISA) Sample_Collection->Measurement Data_Analysis 7. Statistical Analysis Measurement->Data_Analysis

Caption: General workflow for in vivo studies with this compound.

References

optimizing Diflapolin concentration for maximal inhibition in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Diflapolin in cell culture experiments for maximal inhibition. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a dual inhibitor, meaning it targets two distinct enzymes: 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH).[1]

  • FLAP Inhibition: FLAP is a crucial protein for the production of leukotrienes, which are pro-inflammatory molecules.[2][3] By inhibiting FLAP, this compound effectively blocks the synthesis of leukotrienes, such as leukotriene B4 (LTB4).[1]

  • sEH Inhibition: sEH breaks down anti-inflammatory compounds called epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the levels of these beneficial EETs.[4]

This dual action makes this compound a potent agent for studying and potentially treating inflammatory conditions.

Q2: What is the recommended starting concentration for this compound in my cell culture experiments?

The optimal concentration of this compound will vary depending on the cell line and experimental conditions. However, based on published data, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range.

Refer to the table below for reported IC50 values in different human cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: I am observing lower than expected inhibition with this compound. What are the possible causes and solutions?

This is a common issue that can arise from several factors. Here’s a troubleshooting guide to help you identify the cause:

Possible Cause Explanation & Solution
This compound Degradation This compound, like many small molecules, can be sensitive to storage and handling. Ensure your stock solutions are stored correctly, protected from light, and have not undergone multiple freeze-thaw cycles. It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.
Cell Health and Passage Number The physiological state of your cells can significantly impact their response to inhibitors. High-passage number cells may exhibit altered gene expression, including the targets of this compound (FLAP and sEH).[4] Always use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination and ensure cells are healthy and growing optimally before treatment.
Assay Conditions The presence of high serum concentrations in your culture medium can lead to protein binding of this compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if your experimental design allows. Also, ensure that the incubation time with this compound is sufficient for it to exert its inhibitory effect.
Inaccurate Pipetting Inconsistent or inaccurate pipetting, especially when preparing serial dilutions, can lead to significant errors in the final concentration of this compound in your wells. Use calibrated pipettes and proper pipetting techniques to ensure accuracy.

Q4: I am observing cytotoxicity or a decrease in cell viability at higher concentrations of this compound. What should I do?

While studies have shown that this compound does not significantly affect the viability of monocytes at concentrations up to 10 µM, it is crucial to determine the cytotoxic threshold in your specific cell line.[1]

  • Perform a Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations. This will help you establish the maximum concentration that can be used without inducing significant cell death.

  • Optimize Concentration and Incubation Time: If you observe cytotoxicity, try lowering the concentration of this compound or reducing the incubation time. It's a balance between achieving maximal inhibition and maintaining cell health.

  • Vehicle Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing the cytotoxicity. Include a vehicle control in your experiments where cells are treated with the same concentration of the solvent alone.

Q5: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

Inconsistent results are often due to subtle variations in experimental procedures. To improve reproducibility:

  • Standardize Your Protocol: Document every step of your experimental protocol in detail and adhere to it strictly for all subsequent experiments. This includes cell seeding density, media composition, this compound concentration and incubation time, and the timing of all additions and measurements.

  • Use a Master Mix: When treating multiple wells or plates, prepare a master mix of your media containing this compound to ensure that each well receives the same concentration.

  • Control for Cell Passage: As mentioned earlier, use cells from a narrow passage number range to minimize variability.[4]

  • Monitor Equipment: Ensure that your incubators, pipettes, and other equipment are properly calibrated and maintained.

Data Presentation

Table 1: this compound IC50 Values for Inhibition of 5-Lipoxygenase (5-LOX) Product Formation and Soluble Epoxide Hydrolase (sEH) Activity

TargetCell Line/SystemIC50 ValueReference
FLAP (5-LOX products)Human Monocytes30 nM
FLAP (5-LOX products)Human Neutrophils170 nM
sEH (cell-free)Recombinant Human sEH20 nM

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of leukotriene production in your cell line of interest.

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow the cells to adhere and recover overnight.

  • This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common approach is to use a 10-point serial dilution, starting from a high concentration (e.g., 10 µM) and going down to the picomolar range. Remember to include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells with this compound for a predetermined amount of time (e.g., 30 minutes to 2 hours). This time should be optimized based on the kinetics of the signaling pathway you are studying.

  • Stimulation: After the pre-incubation with this compound, stimulate the cells with an appropriate agonist to induce leukotriene production (e.g., calcium ionophore A23187).

  • Sample Collection: After the stimulation period, collect the cell supernatant to measure the amount of secreted leukotrienes.

  • Quantification: Quantify the concentration of the target leukotriene (e.g., LTB4) in the supernatant using a suitable method, such as an ELISA kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

Protocol 2: Assessment of this compound Cytotoxicity

This protocol describes how to evaluate the effect of this compound on cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of this compound concentrations, similar to the dose-response experiment. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a vehicle control.

  • Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24 or 48 hours).

  • Viability Assay: Perform a cell viability assay according to the manufacturer's instructions. Common assays include:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • Trypan Blue Exclusion Assay: Measures cell membrane integrity.

  • Data Analysis: Calculate the percentage of viable cells for each concentration of this compound compared to the vehicle control. Plot cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).

Mandatory Visualizations

Diflapolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP 5-LOX 5-LOX FLAP->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Synthesis sEH sEH DHETs DHETs sEH->DHETs Metabolizes EETs EETs EETs->sEH Anti-inflammation Anti-inflammation EETs->Anti-inflammation Promotes This compound This compound This compound->FLAP Inhibits This compound->sEH Inhibits Inflammation Inflammation Leukotrienes->Inflammation Promotes

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Determine Cell Line Determine Cell Line Review Literature for Starting Conc. Review Literature for Starting Conc. Determine Cell Line->Review Literature for Starting Conc. Dose-Response Assay Dose-Response Assay Review Literature for Starting Conc.->Dose-Response Assay Cytotoxicity Assay Cytotoxicity Assay Review Literature for Starting Conc.->Cytotoxicity Assay Calculate IC50 Calculate IC50 Dose-Response Assay->Calculate IC50 Determine Max Non-Toxic Conc. Determine Max Non-Toxic Conc. Cytotoxicity Assay->Determine Max Non-Toxic Conc. Optimal Concentration Optimal Concentration Calculate IC50->Optimal Concentration Determine Max Non-Toxic Conc.->Optimal Concentration

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Unexpected Results Unexpected Results Low Inhibition Low Inhibition Unexpected Results->Low Inhibition High Cytotoxicity High Cytotoxicity Unexpected Results->High Cytotoxicity Inconsistent Data Inconsistent Data Unexpected Results->Inconsistent Data Check this compound Stability Check this compound Stability Low Inhibition->Check this compound Stability Assess Cell Health & Passage Assess Cell Health & Passage Low Inhibition->Assess Cell Health & Passage Verify Assay Conditions Verify Assay Conditions Low Inhibition->Verify Assay Conditions Perform Cytotoxicity Assay Perform Cytotoxicity Assay High Cytotoxicity->Perform Cytotoxicity Assay Inconsistent Data->Assess Cell Health & Passage Standardize Protocol Standardize Protocol Inconsistent Data->Standardize Protocol

Caption: Troubleshooting logic for this compound experiments.

References

overcoming Diflapolin's high lipophilicity and plasma protein binding in blood assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diflapolin Blood Assays

Disclaimer: this compound is a fictional compound. The following technical support information is based on best practices for handling highly lipophilic and plasma protein-bound small molecules in bioanalytical assays.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the high lipophilicity and extensive plasma protein binding of this compound during its quantification in blood-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in measuring this compound in plasma samples?

A1: The primary challenges stem from two key physicochemical properties of this compound:

  • High Lipophilicity (LogP > 5): This property causes this compound to readily associate with lipids and plastic surfaces, leading to low recovery during sample preparation and potential carryover in analytical systems. Highly lipophilic compounds can be difficult to fully dissolve in aqueous matrices.[1][2][3][4][5]

  • High Plasma Protein Binding (>99%): this compound binds tightly to plasma proteins like albumin and alpha-1-acid glycoprotein.[6][7] Only the unbound (free) fraction of a drug is typically considered pharmacologically active.[7][8] This strong binding makes it difficult to efficiently extract the total drug from the plasma matrix, often resulting in underestimation of its concentration.[6][9]

Q2: Why is my recovery of this compound consistently low?

A2: Low recovery is a common issue and can be attributed to several factors:

  • Inefficient Protein Disruption: The sample preparation method may not be sufficiently robust to break the strong bonds between this compound and plasma proteins.[6]

  • Non-Specific Binding: Due to its lipophilicity, this compound can adhere to the surfaces of pipette tips, collection tubes, and 96-well plates.

  • Poor Solubility: The final extraction solvent may not be optimal for keeping the highly lipophilic this compound in solution, leading to precipitation.[1]

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., protein precipitation alone) may not be effective enough for a compound with these properties.

Q3: I am observing significant matrix effects in my LC-MS/MS assay. What could be the cause?

A3: Matrix effects, typically ion suppression or enhancement, are common when analyzing complex biological samples. For a lipophilic compound like this compound, these can be caused by:

  • Co-eluting Phospholipids: Plasma is rich in phospholipids, which are often not completely removed during simple protein precipitation and can interfere with the ionization of the target analyte.

  • Residual Proteins: Incomplete protein removal can lead to fouling of the analytical column and the mass spectrometer's ion source.

  • Extraction Solvent: The final solvent composition can impact ionization efficiency.

Q4: Which sample preparation technique is best for this compound?

A4: There is no single "best" method, as the optimal technique depends on the required assay sensitivity and throughput. However, for a highly lipophilic and protein-bound compound, a multi-step approach is often necessary. A combination of protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally more effective at removing interferences and improving recovery than any single method alone.[10][11]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during this compound blood assays.

Issue 1: Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Protein Disruption • Increase the ratio of organic solvent in protein precipitation (e.g., from 3:1 to 5:1 acetonitrile:plasma).[12] • Use a stronger acid in the precipitation solvent (e.g., 1% formic acid or trichloroacetic acid in acetonitrile) to denature proteins more effectively.[13] • Optimize vortexing time and intensity after adding the precipitation solvent to ensure thorough mixing.[12]
Non-Specific Binding • Use low-binding polypropylene labware (tubes, plates, and pipette tips). • Silanize any glass surfaces that come into contact with the sample. • Add a small percentage of organic solvent (e.g., acetonitrile or isopropanol) to the plasma sample before extraction to reduce binding.[6]
Suboptimal Extraction If using Protein Precipitation: Consider this method insufficient on its own. Use it as a first step before LLE or SPE.[10] • If using LLE: Test different organic extraction solvents (e.g., methyl tert-butyl ether (MTBE), ethyl acetate) or a combination of polar and non-polar solvents. Adjusting the pH of the aqueous phase can also improve partitioning. • If using SPE: Select a reversed-phase sorbent (e.g., C8 or C18) that is appropriate for lipophilic compounds.[14] Ensure proper conditioning of the sorbent. Optimize the wash steps to remove interferences without eluting this compound, and test various elution solvents.
Poor Solubility in Final Extract • Ensure the reconstitution solvent has a high enough percentage of organic content to keep this compound dissolved. • Consider using a solvent mixture that matches the initial mobile phase of your LC method to improve peak shape.[13]
Issue 2: High Matrix Effects & Poor Sensitivity in LC-MS/MS
Potential Cause Troubleshooting Steps
Phospholipid Interference • Implement a phospholipid removal strategy. This can be achieved with specific SPE cartridges or plates designed for this purpose. • Optimize the LLE procedure, as it is generally more effective at removing phospholipids than protein precipitation.
Co-eluting Matrix Components • Adjust the LC gradient to better separate this compound from interfering peaks. A shallower gradient can improve resolution.[15] • Consider using a different stationary phase, such as a C8 or phenyl-hexyl column, which may offer different selectivity for lipophilic compounds.[16]
Suboptimal MS/MS Parameters • Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for this compound.[17] • Ensure that the precursor and product ion selection in your multiple reaction monitoring (MRM) method are specific and provide the best signal-to-noise ratio.

Experimental Protocols & Methodologies

Method 1: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE)

This two-step method is effective for removing the bulk of proteins and then selectively extracting the lipophilic analyte.

Protocol:

  • Sample Preparation: To 100 µL of plasma sample in a polypropylene tube, add 10 µL of internal standard (IS) solution.

  • Protein Precipitation: Add 400 µL of cold acetonitrile containing 1% formic acid. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 80:20 methanol:water and inject into the LC-MS/MS system.

Method 2: Solid-Phase Extraction (SPE)

SPE provides excellent cleanup and can be automated for higher throughput.[11]

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water to disrupt protein binding.[6] Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.[19]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).[19]

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A/B (as appropriate for the LC method).

Visualizations

Logical Workflow for Troubleshooting Low Recovery

TroubleshootingWorkflow start Start: Low Recovery Observed check_ppt Increase PPT Solvent Ratio? (e.g., 3:1 to 5:1) start->check_ppt check_acid Add Acid to PPT Solvent? (e.g., 1% Formic Acid) check_ppt->check_acid No solution_ppt Improved Protein Crash check_ppt->solution_ppt Yes check_lle Optimize LLE Solvent? check_acid->check_lle No check_acid->solution_ppt Yes check_spe Optimize SPE Method? (Wash/Elution) check_lle->check_spe No solution_extract Improved Extraction Efficiency check_lle->solution_extract Yes check_plastics Using Low-Bind Plastics? check_spe->check_plastics No check_spe->solution_extract Yes solution_binding Reduced Non-Specific Binding check_plastics->solution_binding Yes end_node Recovery Issue Resolved check_plastics->end_node No (Implement This) solution_ppt->end_node solution_extract->end_node solution_binding->end_node

Caption: Troubleshooting workflow for low analyte recovery.

Experimental Workflow for PPT-LLE Method

PPT_LLE_Workflow cluster_plasma Plasma Sample cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_final Final Steps plasma 100 µL Plasma + IS add_acn Add 400 µL Acidified ACN plasma->add_acn vortex1 Vortex add_acn->vortex1 centrifuge1 Centrifuge (10,000 x g) vortex1->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_mtbe Add 1 mL MTBE transfer->add_mtbe vortex2 Vortex add_mtbe->vortex2 centrifuge2 Centrifuge (3,000 x g) vortex2->centrifuge2 evap Evaporate Organic Layer centrifuge2->evap reconstitute Reconstitute evap->reconstitute inject Inject to LC-MS reconstitute->inject

Caption: Workflow for the combined PPT-LLE method.

Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a kinase pathway involved in inflammation.

SignalingPathway cluster_nucleus Nuclear Events receptor Cytokine Receptor jak JAK Kinase receptor->jak Activates stat STAT Protein jak->stat Phosphorylates dimer STAT Dimer stat->dimer nucleus Nucleus dimer->nucleus Translocates to gene Inflammatory Gene Transcription nucleus->gene This compound This compound This compound->jak Inhibits

Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.

References

selecting the appropriate vehicle for dissolving and administering Diflapolin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Formulation and Administration of Diflapolin

This guide provides researchers, scientists, and drug development professionals with essential information for in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

A1: this compound is a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), recognized for its significant anti-inflammatory effects.[1][2][3] It is a lipophilic molecule with poor water solubility, which presents a challenge for its formulation and administration.[4][5] Its molecular weight is approximately 458.4 g/mol .[6][7] Published data indicates solubility in dimethyl sulfoxide (DMSO).[2][6]

Q2: What are the initial steps to consider when selecting a vehicle for this compound?

A2: The initial step is to define the experimental requirements, including the desired route of administration (e.g., intravenous, oral, intraperitoneal), the required concentration, and the animal model to be used.[8][9] Pre-formulation studies to determine this compound's solubility in various biocompatible solvents are highly recommended.[10] These studies will help identify a "tool belt" of potential oral formulations.[9]

Q3: What are some commonly used vehicles for poorly soluble compounds like this compound?

A3: For preclinical studies, a variety of vehicles can be considered. These often involve a primary solvent and co-solvents or surfactants to enhance solubility.[5][8] Common components include:

  • Solvents: DMSO, ethanol, polyethylene glycol 400 (PEG 400), N-methyl-2-pyrrolidone (NMP).[11]

  • Surfactants/Emulsifiers: Tween 80, Solutol HS-15.[5]

  • Complexing Agents: Cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[5][8]

  • Lipid-based vehicles: Corn oil, olive oil, or sesame oil for oral or intraperitoneal administration.[1][12][13]

Q4: Are there any specific, published protocols for dissolving this compound for in vivo studies?

A4: Yes, for in vivo administration, a common approach involves first dissolving this compound in a small amount of an organic solvent like DMSO, followed by dilution with a co-solvent or vehicle.[1] A published protocol for intraperitoneal injection involves a vehicle of 10% DMSO and 90% corn oil to achieve a clear solution. Another protocol for a suspended solution for oral or intraperitoneal injection uses 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[1]

Q5: How can I improve the dissolution of this compound in my chosen vehicle?

A5: To aid dissolution, especially when precipitation occurs, techniques such as sonication and gentle heating can be employed.[1][2] It is crucial to ensure a clear solution is formed before proceeding with dilutions, and co-solvents should be added sequentially while mixing thoroughly at each step.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon dilution with an aqueous buffer. The aqueous buffer is a poor solvent for the lipophilic this compound, and the initial organic solvent concentration is not sufficient to maintain solubility.1. Increase the proportion of the organic co-solvent in the final formulation. 2. Consider using a cyclodextrin-based formulation to form an inclusion complex and improve aqueous solubility.[5][8] 3. Prepare a microemulsion or a lipid-based formulation.[4]
The prepared formulation is a suspension instead of a clear solution. The concentration of this compound exceeds its solubility limit in the chosen vehicle.1. Lower the concentration of this compound if experimentally feasible. 2. Experiment with different co-solvents or surfactants to increase solubility.[5] 3. If a suspension is acceptable for the intended route of administration (e.g., oral gavage), ensure it is homogenous by using viscosity-modifying agents like hydroxypropylmethyl cellulose and consistent mixing before each administration.[8]
Phase separation is observed in the formulation over time. The formulation is thermodynamically unstable.1. Optimize the ratio of solvents and co-solvents. 2. If preparing an emulsion, ensure proper homogenization. 3. Always prepare the formulation fresh before each experiment to minimize stability issues.[8]
Signs of toxicity or irritation are observed in the animal model at the injection site. The vehicle itself may be causing toxicity or irritation, or the pH of the formulation may be inappropriate.1. Reduce the concentration of potentially toxic solvents like DMSO to the lowest effective level. 2. Ensure the pH of the final formulation is close to physiological pH. Buffering agents such as acetate, citrate, or phosphate can be used.[11][14][15] 3. Review the literature for the safety and tolerability of the chosen excipients in the specific animal model and route of administration.[5]

Quantitative Data Summary

Table 1: Composition of Preclinical Vehicles for this compound

Vehicle ComponentFunctionTypical Concentration RangeNotes
DMSOPrimary Solvent1-10%Can cause toxicity at higher concentrations.[16]
Corn OilLipid Vehicle90-99%Suitable for oral and intraperitoneal routes.[1]
SBE-β-CDComplexing Agent20-40% in salineForms inclusion complexes to enhance solubility.[1][5]
Tween 80Surfactant1-10%Improves wetting and acts as an emulsifier.[5]
PEG 400Co-solvent10-50%Water-miscible solvent.
SalineDiluentAs requiredUsed to adjust final volume and tonicity.[11]

Experimental Protocols

Protocol for Preparation of this compound in a Co-Solvent Vehicle for Intraperitoneal Injection

This protocol is adapted from published methods for administering this compound in vivo.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Corn oil, sterile

Procedure:

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add a volume of DMSO equivalent to 10% of the final desired volume.

  • Vortex and, if necessary, sonicate the mixture until the this compound is completely dissolved and the solution is clear.

  • In a separate sterile tube, measure a volume of corn oil equivalent to 90% of the final desired volume.

  • Slowly add the this compound/DMSO solution to the corn oil while continuously vortexing.

  • Continue to vortex until a homogenous, clear solution is obtained.

  • Visually inspect the solution for any precipitation before administration.

Visualizations

Vehicle_Selection_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Final Selection A Define Experimental Needs (Route, Dose, Species) B Characterize this compound (Solubility, Stability) A->B C Screen Common Vehicles (Solvents, Surfactants, Lipids) B->C D Select Promising Vehicles C->D E Optimize Vehicle Composition (Ratio of components) D->E F Assess Formulation Stability (Precipitation, Phase Separation) E->F G Conduct Pilot In Vivo Study (Tolerability, Pharmacokinetics) F->G H Final Vehicle Selection G->H

Caption: A logical workflow for selecting a suitable vehicle for this compound.

Diflapolin_Signaling_Pathway cluster_0 Arachidonic Acid Cascade cluster_1 Epoxide Hydrolase Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP activation LO5 5-LOX FLAP->LO5 LTs Leukotrienes (Pro-inflammatory) LO5->LTs EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) sEH sEH EETs->sEH DHETs DHETs (Less active) sEH->DHETs hydrolysis This compound This compound This compound->FLAP inhibits This compound->sEH inhibits

Caption: this compound's dual-inhibition signaling pathway.

References

stability of Diflapolin in different experimental buffers and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and handling of Diflapolin in common experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure reliable and reproducible results.

Stability of this compound

Currently, there is no publicly available quantitative data on the specific half-life or degradation kinetics of this compound in different experimental buffers and media. However, based on its chemical structure, which includes a urea moiety, general stability considerations can be inferred.

General Guidance on Stability:

  • pH: Urea-containing compounds are generally more stable in a pH range of 4.0 to 8.0. Extreme pH conditions should be avoided to minimize degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of urea-based compounds. Stock solutions should be stored at low temperatures, and working solutions should be prepared fresh for each experiment.

  • Light: Protect solutions from direct light to prevent potential photodegradation.

Solubility of this compound

This compound is a lipophilic compound with poor water solubility. Proper solubilization is critical for accurate and reproducible experimental results.

Recommended Solvents:

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

SolventConcentrationStorage
DMSOStock solutions up to 10 mMAliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the experimental medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Q2: My this compound solution appears to have precipitated in the cell culture medium. What should I do?

A2: Precipitation of lipophilic compounds in aqueous media is a common issue. To avoid this:

  • Serial Dilutions: Perform serial dilutions of your DMSO stock solution in DMSO before adding it to the aqueous experimental buffer or cell culture medium.

  • Vortexing: When preparing the final working solution, add the diluted this compound solution to the medium dropwise while gently vortexing to ensure rapid and uniform dispersion.

  • Pre-warming: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.

Q3: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?

A3: Several factors could contribute to a lack of efficacy:

  • Precipitation: The compound may have precipitated out of the solution, reducing its effective concentration. Visually inspect the medium for any signs of precipitation.

  • Protein Binding: this compound, being lipophilic, may bind to proteins in the serum of the cell culture medium, reducing its bioavailability. Consider using a lower serum concentration or a serum-free medium if your experimental design allows.

  • Cellular Uptake: The compound may not be efficiently entering the cells. Ensure that the cell density and incubation time are appropriate for your specific cell line and experimental conditions.

  • Degradation: While specific data is unavailable, prolonged incubation times at 37°C may lead to some degradation. Prepare fresh working solutions for each experiment.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results between experiments 1. Inconsistent preparation of this compound solutions.2. Variability in cell culture conditions (e.g., serum concentration, cell density).3. Degradation of stock solution due to multiple freeze-thaw cycles.1. Follow a standardized protocol for preparing working solutions.2. Maintain consistent cell culture parameters.3. Use fresh aliquots of the stock solution for each experiment.
High background or off-target effects 1. High concentration of DMSO in the final working solution.2. Off-target effects of this compound at high concentrations.1. Ensure the final DMSO concentration is ≤ 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.2. Perform a dose-response experiment to determine the optimal concentration range for specific inhibition.
Cell toxicity observed 1. High concentration of this compound.2. High concentration of DMSO.1. Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT, trypan blue).2. Ensure the final DMSO concentration is non-toxic to your cells.

Signaling Pathway and Experimental Workflow

This compound is a dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).

Diflapolin_Mechanism_of_Action cluster_AA_Metabolism Arachidonic Acid (AA) Metabolism cluster_EET_Metabolism Epoxyeicosatrienoic Acid (EET) Metabolism Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes FLAP FLAP FLAP->5-LOX facilitates EETs EETs sEH sEH EETs->sEH DHETs DHETs sEH->DHETs degradation This compound This compound This compound->FLAP inhibits This compound->sEH inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment A Prepare 10 mM this compound stock solution in DMSO B Aliquot and store at -80°C A->B C Thaw a fresh aliquot of this compound stock B->C D Perform serial dilutions in DMSO C->D E Prepare final working solution in pre-warmed cell culture medium (≤ 0.1% DMSO) D->E F Add working solution to cells E->F G Incubate for the desired time F->G H Perform downstream analysis (e.g., ELISA, Western Blot, etc.) G->H

Caption: General experimental workflow for using this compound.

Validation & Comparative

A Head-to-Head Comparison: Diflapolin vs. MK-886 in the Inhibition of the 5-Lipoxygenase Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Diflapolin, a novel dual inhibitor, and MK-886, a well-established FLAP inhibitor, in modulating the 5-lipoxygenase (5-LO) pathway. This analysis is supported by experimental data on their inhibitory activities and detailed methodologies for key assays.

Executive Summary

This compound is a novel dual inhibitor targeting both the 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). MK-886 is a widely recognized and potent FLAP inhibitor. Both molecules effectively block the production of pro-inflammatory leukotrienes by preventing the 5-LO enzyme from accessing its substrate, arachidonic acid. While both compounds show comparable efficacy in inhibiting leukotriene biosynthesis, this compound's dual-action mechanism offers a broader spectrum of anti-inflammatory activity by also stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs).

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and MK-886 on 5-lipoxygenase product formation in different human leukocyte preparations.

CompoundCell TypeIC50 (5-LO Product Formation)Reference
This compound Human Monocytes30 nM[1][2]
Human Neutrophils170 nM[1][2]
MK-886 Human Monocytes~3 nM[3]
Human Neutrophils10-14 nM[3]

Note: The IC50 values represent the concentration of the inhibitor required to reduce the 5-LO product formation by 50%. Lower values indicate higher potency.

Mechanism of Action: A Visual Representation

The following diagram illustrates the 5-lipoxygenase signaling pathway and the distinct points of intervention for this compound and MK-886.

5-LO_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors cluster_seh sEH Pathway Phospholipids Phospholipids Arachidonic Acid (AA) Arachidonic Acid (AA) Phospholipids->Arachidonic Acid (AA) cPLA2 FLAP FLAP Arachidonic Acid (AA)->FLAP Binds to 5-LO 5-LO FLAP->5-LO Presents AA to cPLA2 cPLA2 Leukotrienes Leukotrienes 5-LO->Leukotrienes Catalyzes conversion to MK-886 MK-886 MK-886->FLAP Inhibits This compound This compound This compound->FLAP Inhibits sEH sEH This compound->sEH Inhibits EETs EETs EETs->sEH Metabolized by DHETs DHETs sEH->DHETs

Figure 1: Inhibition points of this compound and MK-886 in the 5-LO and sEH pathways.

Experimental Protocols

Inhibition of 5-Lipoxygenase (5-LO) Product Formation in Human Leukocytes

This assay determines the potency of compounds in inhibiting the production of leukotrienes in a cellular context.

  • Cell Isolation and Preparation:

    • Human peripheral blood is collected from healthy donors.

    • Monocytes and neutrophils are isolated using density gradient centrifugation.

    • Cells are washed and resuspended in a suitable buffer (e.g., PBS with calcium and magnesium).

  • Inhibitor Treatment and Stimulation:

    • Leukocytes (e.g., 1 x 10^6 cells/mL) are pre-incubated with various concentrations of this compound, MK-886, or vehicle (DMSO) for 15 minutes at 37°C.[3]

    • Cellular 5-LO activity is stimulated by adding a calcium ionophore (e.g., A23187, final concentration 2.5 µM) and incubating for an additional 10 minutes at 37°C.[3]

  • Analysis of 5-LO Products:

    • The reaction is stopped by adding a cold solvent (e.g., methanol) and an internal standard.

    • The samples are centrifuged to remove cell debris.

    • The supernatant containing the 5-LO products (e.g., LTB4, 5-HETE) is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[3]

    • The IC50 values are calculated from the dose-response curves.

Soluble Epoxide Hydrolase (sEH) Activity Assay

This assay is specific for evaluating the inhibitory effect of this compound on sEH.

  • Enzyme and Substrate Preparation:

    • Recombinant human sEH is used as the enzyme source.

    • A fluorescent substrate for sEH, such as cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is prepared in a suitable buffer.

  • Inhibition Assay:

    • The sEH enzyme is pre-incubated with various concentrations of this compound or vehicle for 10 minutes at room temperature in a 96-well plate.

    • The reaction is initiated by adding the sEH substrate.

    • The fluorescence generated from the hydrolysis of the substrate is measured kinetically over a period of 15-30 minutes using a fluorescence plate reader (e.g., excitation/emission wavelengths of 330/465 nm).

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

In Vivo Efficacy

Side-by-side studies in a zymosan-induced peritonitis mouse model have demonstrated that this compound and MK-886 exhibit comparable effectiveness in suppressing the in vivo formation of leukotrienes (LTB4 and LTC4) and subsequent neutrophil infiltration.[4] At a dose of 10 mg/kg, this compound significantly reduced myeloperoxidase (MPO) activity, a marker for neutrophil infiltration, and vascular permeability, with inhibitory effects comparable to those of MK886 at doses of 1 and 3 mg/kg.[4]

Concluding Remarks

Both this compound and MK-886 are potent inhibitors of the 5-lipoxygenase pathway, effectively reducing the production of pro-inflammatory leukotrienes. While MK-886 is a selective and well-characterized FLAP inhibitor, this compound offers a dual mechanism of action by also inhibiting soluble epoxide hydrolase. This dual inhibition not only blocks a key pro-inflammatory pathway but also enhances the levels of anti-inflammatory mediators, suggesting a potentially broader therapeutic window for inflammatory diseases. The choice between these inhibitors will depend on the specific research or therapeutic context, with this compound presenting an attractive profile for conditions where both leukotriene and EET pathways play a significant role.

References

A Head-to-Head Comparison of Diflapolin and AUDA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the dual FLAP/sEH inhibitor, Diflapolin, and the selective sEH inhibitor, AUDA. This analysis is supported by experimental data to delineate their respective potencies and mechanisms of action.

Introduction

This compound is a dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade. AUDA, on the other hand, is a well-characterized selective inhibitor of sEH. The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), while FLAP inhibition blocks the biosynthesis of pro-inflammatory leukotrienes. This guide presents a comparative analysis of their in vitro performance based on available experimental data.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro assays comparing the inhibitory activities of this compound and AUDA.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) Activity

CompoundAssay TypeEnzyme SourceIC50Reference
This compound Cell-free (fluorescence-based)Human recombinant sEH20 nM
AUDA Cell-free (fluorescence-based)Human recombinant sEH69 nM
AUDA Cell-freeMouse sEH18 nM
This compound Cell-based (HepG2 cells)Endogenous human sEH~50% inhibition at 1 µM
AUDA Cell-based (HepG2 cells)Endogenous human sEH~50% inhibition at 1 µM

Table 2: Inhibition of 5-Lipoxygenase (5-LOX) Product Formation (FLAP Inhibition)

CompoundCell TypeIC50 (5-LOX products)Reference
This compound Human Monocytes30 nM
This compound Human Neutrophils170 nM
AUDA Not applicableNo significant FLAP inhibition

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.

Signaling Pathways

Arachidonic_Acid_Metabolism Figure 1. Inhibition of Arachidonic Acid Metabolism by this compound and AUDA AA Arachidonic Acid FLAP FLAP AA->FLAP sEH sEH Leukotrienes Pro-inflammatory Leukotrienes FLAP->Leukotrienes DHETs Diols (DHETs) sEH->DHETs EETs Anti-inflammatory EETs EETs->sEH This compound This compound This compound->FLAP This compound->sEH AUDA AUDA AUDA->sEH

Figure 1. Inhibition of Arachidonic Acid Metabolism.

sEH_Downstream_Signaling Figure 2. Downstream Signaling Affected by sEH Inhibition sEH_inhibition sEH Inhibition (AUDA, this compound) EETs_up ↑ EETs sEH_inhibition->EETs_up p38_MAPK p38 MAPK sEH_inhibition->p38_MAPK AUDA Smad3 Smad3 sEH_inhibition->Smad3 AUDA Inflammation ↓ Inflammation EETs_up->Inflammation TGF_beta TGF-β TGF_beta->p38_MAPK TGF_beta->Smad3 Fibrosis ↓ Fibrosis

Figure 2. Downstream Signaling Affected by sEH Inhibition.

Experimental Workflows

Cell_Free_sEH_Assay Figure 3. Cell-Free sEH Inhibition Assay Workflow start Start add_enzyme Add human recombinant sEH to well start->add_enzyme add_inhibitor Add this compound or AUDA (or vehicle) add_enzyme->add_inhibitor preincubate Pre-incubate for 10 min at 4°C add_inhibitor->preincubate add_substrate Add fluorescent substrate (PHOME) preincubate->add_substrate incubate Incubate for 60 min add_substrate->incubate measure Measure fluorescence incubate->measure end End measure->end Cell_Based_sEH_Assay Figure 4. Cell-Based sEH Inhibition Assay Workflow start Start seed_cells Seed HepG2 cells start->seed_cells pretreat Pre-treat cells with This compound, AUDA, or vehicle seed_cells->pretreat add_substrate Incubate with sEH substrate (14,15-EET) pretreat->add_substrate extract Extract metabolites add_substrate->extract analyze Analyze 14,15-DiHETrE formation by UPLC-MS/MS extract->analyze end End analyze->end

Validating the Dual Inhibitory Power of Diflapolin in a Single Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Diflapolin presents a compelling therapeutic strategy by simultaneously targeting two key enzymes in the arachidonic acid cascade: 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). This dual inhibition offers a multifaceted approach to combating inflammation. This guide provides a framework for validating this dual activity in a single, streamlined assay, alongside a comparison with alternative inhibitors and detailed experimental protocols.

This compound is a potent dual inhibitor, suppressing the pro-inflammatory leukotriene pathway by targeting FLAP and preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) by inhibiting sEH.[1][2][3][4][5] This coordinated action makes it a promising candidate for treating a range of inflammation-related diseases.

Comparative Analysis of Inhibitors

To contextualize the efficacy of this compound, it is essential to compare its inhibitory activity with selective inhibitors of FLAP and sEH.

CompoundTarget(s)IC50 (FLAP/5-LOX products)IC50 (sEH)Key Features
This compound FLAP and sEH 30 nM (human monocytes), 170 nM (human neutrophils) [1][2]20 nM (cell-free assay) [1][2]Dual inhibitor with high potency for both targets.
MK-886FLAP~3 nM (human monocytes)Not activeA well-characterized, potent, and selective FLAP inhibitor.
AUDAsEHNot activeLow nM rangeA commonly used selective sEH inhibitor.

Signaling Pathway of this compound's Dual Inhibition

The therapeutic potential of this compound stems from its ability to modulate two distinct branches of the arachidonic acid cascade. Inhibition of FLAP prevents the synthesis of pro-inflammatory leukotrienes, while sEH inhibition increases the levels of anti-inflammatory EETs.

cluster_0 Cell Membrane cluster_1 Leukotriene Pathway cluster_2 Cytochrome P450 Pathway Arachidonic Acid Arachidonic Acid FLAP FLAP Arachidonic Acid->FLAP CYP450 CYP450 Arachidonic Acid->CYP450 5-LOX 5-LOX FLAP->5-LOX activates Leukotrienes (LTB4, etc.) Leukotrienes (LTB4, etc.) 5-LOX->Leukotrienes (LTB4, etc.) Inflammation (Pro) Inflammation (Pro) Leukotrienes (LTB4, etc.)->Inflammation (Pro) EETs EETs CYP450->EETs sEH sEH EETs->sEH Inflammation (Anti) Inflammation (Anti) EETs->Inflammation (Anti) DHETs DHETs sEH->DHETs Reduced Inflammation Reduced Inflammation DHETs->Reduced Inflammation less active This compound This compound This compound->FLAP inhibits This compound->sEH inhibits

Fig. 1: this compound's dual inhibition of FLAP and sEH.

A Single Assay Workflow for Validating Dual Activity

To efficiently assess the dual inhibitory capacity of this compound, a single assay can be designed to measure both FLAP and sEH inhibition from the same batch of treated cells. This approach reduces variability and improves throughput.

cluster_0 FLAP Activity Assessment cluster_1 sEH Activity Assessment Intact Cells (e.g., Monocytes) Intact Cells (e.g., Monocytes) Treat with this compound Treat with this compound Intact Cells (e.g., Monocytes)->Treat with this compound Stimulate (e.g., A23187) Stimulate (e.g., A23187) Treat with this compound->Stimulate (e.g., A23187) Cell Lysis Cell Lysis Stimulate (e.g., A23187)->Cell Lysis Cell Lysate Cell Lysate Cell Lysis->Cell Lysate ELISA for LTB4 ELISA for LTB4 Cell Lysate->ELISA for LTB4 HPLC for 5-LOX products HPLC for 5-LOX products Cell Lysate->HPLC for 5-LOX products Add sEH fluorescent substrate Add sEH fluorescent substrate Cell Lysate->Add sEH fluorescent substrate Measure Fluorescence Measure Fluorescence Add sEH fluorescent substrate->Measure Fluorescence

Fig. 2: Workflow for single assay dual inhibition validation.

Experimental Protocols

Materials and Reagents
  • Human peripheral blood monocytes or neutrophils

  • This compound, MK-886, AUDA

  • Cell culture medium (e.g., RPMI 1640)

  • Calcium ionophore A23187

  • Cell lysis buffer

  • LTB4 ELISA kit

  • sEH fluorescent substrate (e.g., PHOME)

  • Human recombinant sEH (for standard curve)

  • 96-well plates (black for fluorescence, clear for ELISA)

  • Plate reader (for absorbance and fluorescence)

  • HPLC system (optional, for quantification of other 5-LOX products)

Protocol for Dual Inhibition Assay
  • Cell Culture and Treatment:

    • Isolate human monocytes or neutrophils from peripheral blood.

    • Pre-incubate the cells with varying concentrations of this compound (or control inhibitors) for 15 minutes at 37°C.

  • Cell Stimulation:

    • Stimulate the cells with a calcium ionophore such as A23187 (e.g., 2.5 µM) for 10 minutes at 37°C to induce arachidonic acid metabolism.[6]

  • Cell Lysis:

    • Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • FLAP Activity Assessment (Leukotriene B4 ELISA):

    • Use a portion of the cell lysate to quantify the concentration of LTB4 using a commercial ELISA kit, following the manufacturer's instructions.

    • A reduction in LTB4 levels in this compound-treated cells compared to the vehicle control indicates FLAP inhibition.

  • sEH Activity Assessment (Fluorescence Assay):

    • In a separate black 96-well plate, add a portion of the cell lysate.

    • Initiate the reaction by adding a fluorescent substrate for sEH.

    • Measure the increase in fluorescence over time using a plate reader.

    • A decrease in the rate of fluorescence increase in this compound-treated samples compared to the vehicle control indicates sEH inhibition. A standard curve using recombinant human sEH should be run in parallel to quantify the enzyme activity.

Data Analysis
  • FLAP Inhibition: Calculate the percentage inhibition of LTB4 production for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

  • sEH Inhibition: Calculate the rate of the enzymatic reaction from the fluorescence measurements. Determine the percentage inhibition for each this compound concentration and calculate the IC50 value.

By implementing this integrated assay, researchers can efficiently and accurately validate the dual inhibitory activity of this compound and other similar compounds, accelerating the discovery and development of novel anti-inflammatory therapeutics.

References

Diflapolin: A Comparative Guide to its Selectivity Against Lipoxygenases and Cyclooxygenases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diflapolin is a dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid (AA) metabolic cascade.[1] This guide provides a comparative analysis of this compound's selectivity against other major enzymes in this pathway, namely other lipoxygenases (LOX) and cyclooxygenases (COX), supported by experimental data.

Performance Comparison: this compound's Selectivity Profile

This compound demonstrates high potency and selectivity for its intended targets, FLAP and sEH, while exhibiting minimal to no activity against other related enzymes at concentrations up to 10 µM. This selectivity is crucial for minimizing off-target effects and developing a more targeted therapeutic approach.

The inhibitory activity of this compound is summarized in the table below, with data primarily derived from studies on human monocytes, neutrophils, and cell-free assays.

Target EnzymeCell/Assay TypeIC50 Value (nM)Reference
FLAP (5-LOX products) Human Monocytes30[1][2]
Human Neutrophils170[1][2]
Soluble Epoxide Hydrolase (sEH) Cell-free20[1][2]
Cyclooxygenase-1 (COX-1) Cell-free> 10,000[1]
Cyclooxygenase-2 (COX-2) Cell-free> 10,000[1]
12-Lipoxygenase (12-LOX) Human Neutrophils> 10,000[1]
15-Lipoxygenase (15-LOX) Human Neutrophils> 10,000[1]

Key Findings:

  • This compound is a potent inhibitor of FLAP, with IC50 values in the low nanomolar range in cellular assays.[1][2] This effectively blocks the production of pro-inflammatory leukotrienes.

  • It is also a highly potent inhibitor of soluble epoxide hydrolase (sEH) in cell-free assays.[1][2]

  • Crucially, this compound shows a remarkable lack of inhibition against COX-1, COX-2, 12-LOX, and 15-LOX at concentrations up to 10 µM, highlighting its specificity.[1]

Signaling Pathways and Experimental Workflow

To visualize the context of this compound's action and the experimental approach to determine its selectivity, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids cPLA2 cPLA₂ Membrane Phospholipids->cPLA2 Stimulus AA Arachidonic Acid (AA) cPLA2->AA LOX_pathway Lipoxygenase Pathway AA->LOX_pathway COX_pathway Cyclooxygenase Pathway AA->COX_pathway CYP_pathway Cytochrome P450 Epoxygenase Pathway AA->CYP_pathway FLAP FLAP LOX_pathway->FLAP twelve_LOX 12-LOX LOX_pathway->twelve_LOX fifteen_LOX 15-LOX LOX_pathway->fifteen_LOX COX1 COX-1 COX_pathway->COX1 COX2 COX-2 COX_pathway->COX2 EETs EETs CYP_pathway->EETs five_LOX 5-LOX FLAP->five_LOX Leukotrienes Leukotrienes five_LOX->Leukotrienes Lipoxins Lipoxins twelve_LOX->Lipoxins fifteen_LOX->Lipoxins Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins sEH sEH DHETs DHETs sEH->DHETs EETs->sEH This compound This compound This compound->FLAP Inhibits This compound->sEH Inhibits

Arachidonic Acid Metabolic Pathways and this compound's Targets.

cluster_workflow Enzyme Inhibition Assay Workflow start Start prepare Prepare Enzyme, Substrate, and Buffer Solutions start->prepare pre_incubate Pre-incubate Enzyme with This compound or Vehicle (Control) prepare->pre_incubate initiate Initiate Reaction by Adding Substrate pre_incubate->initiate measure Measure Product Formation or Substrate Depletion Over Time initiate->measure analyze Analyze Data to Determine IC₅₀ Values measure->analyze end End analyze->end

General Experimental Workflow for Determining Enzyme Inhibition.

Detailed Experimental Protocols

The following are summaries of the methodologies used to determine the selectivity of this compound.

5-Lipoxygenase (FLAP-dependent) Activity Assay in Human Monocytes and Neutrophils

This assay measures the production of 5-LOX products, which is dependent on FLAP activity in intact cells.

  • Cell Isolation and Preparation: Human monocytes and neutrophils are isolated from peripheral blood.

  • Pre-incubation: The isolated cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for 15 minutes.

  • Stimulation: 5-LOX product formation is initiated by stimulating the cells with a calcium ionophore (e.g., 2.5 µM A23187) for 10 minutes.

  • Product Analysis: The reaction is stopped, and the formation of 5-LOX products, such as leukotriene B4 (LTB4), is quantified using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The concentration of this compound that inhibits 50% of 5-LOX product formation (IC50) is calculated.

Soluble Epoxide Hydrolase (sEH) Activity Assay (Cell-Free)

This is a fluorescence-based assay to determine the direct inhibitory effect of this compound on sEH.

  • Reagent Preparation: Recombinant human sEH enzyme, a fluorogenic substrate (e.g., PHOME), and this compound are prepared in an appropriate assay buffer.

  • Pre-incubation: The sEH enzyme is pre-incubated with this compound or a vehicle control for 10 minutes at 4°C.

  • Reaction Initiation: The reaction is started by adding the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic conversion of the substrate, is measured over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cyclooxygenase (COX-1 and COX-2) Activity Assays (Cell-Free)

These assays assess the direct inhibitory effect of this compound on COX-1 and COX-2.

  • Enzyme and Reagent Preparation: Purified COX-1 or COX-2 enzymes, arachidonic acid (substrate), and a colorimetric or fluorometric probe are prepared.

  • Pre-incubation: The COX enzyme is pre-incubated with this compound (up to 10 µM) or a known COX inhibitor (e.g., indomethacin) as a positive control.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Signal Detection: The activity of the enzyme is determined by measuring the change in absorbance or fluorescence, which is proportional to the formation of prostaglandin G2.

  • Analysis: The percentage of inhibition by this compound is calculated relative to the vehicle control. In the case of this compound, no significant inhibition was observed up to 10 µM.[1]

12-Lipoxygenase (12-LOX) and 15-Lipoxygenase (15-LOX) Activity Assays in Human Neutrophils

These assays measure the effect of this compound on the production of 12-HETE and 15-HETE in intact neutrophils.

  • Cell Preparation: Isolated human neutrophils are prepared as in the 5-LOX assay.

  • Pre-incubation: Neutrophils are pre-incubated with this compound.

  • Stimulation: The cells are stimulated with a calcium ionophore and arachidonic acid to induce LOX activity.

  • Product Analysis: The formation of 12-hydroxyeicosatetraenoic acid (12-HETE) and 15-hydroxyeicosatetraenoic acid (15-HETE) is measured by HPLC.

  • Analysis: The results showed that this compound did not inhibit the formation of 12-HETE and 15-HETE at concentrations up to 10 µM.[1] Interestingly, an increase in 15-HETE formation was observed, potentially due to the shunting of the arachidonic acid substrate when the 5-LOX pathway is blocked.[1]

References

A Comparative Analysis of Diflapolin and Other Dual FLAP/sEH Inhibitors for Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Diflapolin and other notable dual 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in the development of novel anti-inflammatory therapeutics.

The dual inhibition of FLAP and sEH presents a promising strategy for treating inflammatory diseases. This approach simultaneously blocks the production of pro-inflammatory leukotrienes (LTs) via FLAP inhibition and enhances the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) by inhibiting their degradation by sEH. This compound has emerged as a key compound in this class, demonstrating potent dual inhibitory activity. This guide compares this compound with its analogues and other dual inhibitors to provide a comprehensive overview of the current landscape.

Performance Comparison of Dual FLAP/sEH Inhibitors

The following tables summarize the in vitro potency of this compound and a selection of other dual FLAP/sEH inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions may vary between different studies.

Table 1: In Vitro Potency of this compound and its Analogues

CompoundScaffoldsEH IC50 (nM)FLAP IC50 (nM)Reference
This compound Benzothiazole2030 (in human monocytes), 170 (in human neutrophils)[1][2]
Compound 13 BenzothiazoleSuperior to this compoundSuperior to this compound[3]
Compound 15 BenzothiazoleIncreased vs. This compoundIncreased vs. This compound[4]
Compound 27 BenzothiazoleIncreased vs. This compoundHighest FLAP inhibitory activity in its series[3][4]
Compound 5a Benzimidazole0.73700[5][6]
Compound 6b BenzimidazolePotentPotent[6]
Compound 6c Benzimidazole4.9400[6]
Compound 41b ThiazolopyridineLess potent than this compoundLess potent than this compound[7]
Compound 46a ThiazolopyridinePreserved sEH inhibitionEnhanced FLAP antagonism[7]

Table 2: In Vitro Potency of Other Dual FLAP/sEH Inhibitors

CompoundScaffoldsEH IC50 (nM)5-LOX IC50 (µM)Reference
KM55 Imidazo-[1,2-a]-pyridine291.3[3][8][9]
FFBMB (71) BenzimidazoleNot specifiedPotent[9]
Aminothiazole derivative Aminothiazole1700.03[9]

Signaling Pathways

The arachidonic acid cascade is a crucial pathway in inflammation. FLAP is a key protein in the 5-lipoxygenase (5-LOX) pathway, leading to the production of pro-inflammatory leukotrienes. sEH, on the other hand, degrades anti-inflammatory EETs. Dual inhibition of FLAP and sEH therefore offers a two-pronged anti-inflammatory effect.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids PLA2 cPLA₂ Arachidonic_Acid Arachidonic Acid (AA) PLA2->Arachidonic_Acid releases FLAP FLAP Arachidonic_Acid->FLAP CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase Five_LOX 5-LOX FLAP->Five_LOX presents AA to LTA4 Leukotriene A₄ (LTA₄) Five_LOX->LTA4 Pro_inflammatory_LTs Pro-inflammatory Leukotrienes (LTB₄, cysLTs) LTA4->Pro_inflammatory_LTs EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH sEH EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs This compound This compound & Other Dual Inhibitors This compound->FLAP This compound->sEH

Caption: The dual inhibitory action of this compound on the arachidonic acid cascade.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative methodologies for assessing FLAP and sEH inhibition.

Cell-Based FLAP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of 5-LOX products in a cellular context, which is dependent on FLAP activity.

FLAP_Inhibition_Assay_Workflow Start Start: Isolate Human PMNs or Monocytes Preincubation Pre-incubate cells with test compound or vehicle (DMSO) for 15 min at 37°C Start->Preincubation Stimulation Stimulate cells with Ca²⁺ ionophore (e.g., A23187) for 10 min at 37°C to activate 5-LOX pathway Preincubation->Stimulation Termination Terminate reaction (e.g., by adding cold methanol) Stimulation->Termination Extraction Extract lipid mediators (e.g., using solid-phase extraction) Termination->Extraction Analysis Analyze 5-LOX products (e.g., LTB₄, cysLTs) by RP-HPLC or LC-MS/MS Extraction->Analysis Calculation Calculate IC₅₀ values Analysis->Calculation

Caption: Workflow for a cell-based FLAP inhibition assay.

Detailed Steps:

  • Cell Isolation: Isolate human polymorphonuclear leukocytes (PMNs) or peripheral blood mononuclear cells (PBMCs) from fresh human blood using density gradient centrifugation.

  • Pre-incubation: Resuspend the isolated cells in a suitable buffer and pre-incubate with various concentrations of the test inhibitor or vehicle (e.g., DMSO) for 15 minutes at 37°C.

  • Stimulation: Initiate leukotriene biosynthesis by adding a calcium ionophore, such as A23187, and incubate for 10 minutes at 37°C.

  • Reaction Termination and Extraction: Stop the reaction by adding ice-cold methanol. Acidify the samples and extract the lipid mediators using solid-phase extraction cartridges.

  • Quantification: Analyze the extracted samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the 5-LOX products.

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition (IC50) of 5-LOX product formation.

Fluorescence-Based sEH Inhibition Assay

This in vitro assay measures the enzymatic activity of recombinant sEH using a fluorogenic substrate.

sEH_Inhibition_Assay_Workflow Start Start: Prepare Recombinant Human sEH Incubation Incubate sEH with test compound or vehicle (DMSO) in assay buffer for 15 min at room temperature Start->Incubation Reaction_Start Initiate reaction by adding a fluorogenic substrate (e.g., PHOME) Incubation->Reaction_Start Measurement Measure fluorescence intensity kinetically (e.g., Ex/Em = 330/465 nm) over 30 min at 30°C Reaction_Start->Measurement Calculation Calculate IC₅₀ values Measurement->Calculation

Caption: Workflow for a fluorescence-based sEH inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of recombinant human sEH, assay buffer, and a fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

  • Inhibitor Incubation: In a 96-well plate, incubate the sEH enzyme with various concentrations of the test inhibitor or vehicle for 15 minutes at room temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Immediately measure the increase in fluorescence in a kinetic mode for 30 minutes using a microplate reader with appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis).

  • Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.

Selectivity Profile of this compound

An important characteristic of a good drug candidate is its selectivity for the intended targets over other related enzymes. This compound has been shown to be highly selective for FLAP and sEH.[1][2]

Table 3: Selectivity of this compound against other Arachidonic Acid Metabolism Enzymes

EnzymeInhibition by this compound
COX-1/2No significant inhibition
12/15-LOXNo significant inhibition
LTA4HNo significant inhibition
LTC4SNo significant inhibition
mPGES-1No significant inhibition
cPLA2No significant inhibition

In Vivo Efficacy of this compound

In a zymosan-induced mouse peritonitis model, this compound demonstrated significant anti-inflammatory effects in vivo.[2] Treatment with this compound resulted in:

  • Impaired vascular permeability

  • Inhibition of cysteinyl-LT and LTB4 formation

  • Suppression of neutrophil infiltration

Pharmacokinetics

The pharmacokinetic properties of dual FLAP/sEH inhibitors are a critical aspect of their development. While detailed head-to-head comparative pharmacokinetic data is limited, studies on individual compounds provide some insights. For instance, the high lipophilicity and plasma protein binding of this compound can hamper its bioactivity in blood, a challenge that has been addressed by encapsulation in nanoparticles.[10] The development of analogues with improved solubility, such as those with a thiazolopyridine core, is also an active area of research.[7]

Conclusion

This compound is a potent and selective dual FLAP/sEH inhibitor with demonstrated in vivo efficacy. The comparative data presented in this guide highlights the ongoing efforts to improve upon this scaffold, with analogues showing enhanced potency and improved physicochemical properties. The development of novel dual inhibitors with different chemical scaffolds, such as KM55, further enriches the therapeutic landscape. For researchers in this field, the choice of inhibitor will depend on the specific requirements of their experimental system, with considerations for potency, selectivity, and pharmacokinetic properties being paramount. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these promising anti-inflammatory agents.

References

A Comparative Analysis of the Anti-inflammatory Effects of Diflapolin and First-Generation FLAP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of Diflapolin versus first-generation 5-Lipoxygenase-Activating Protein (FLAP) inhibitors.

In the landscape of anti-inflammatory drug development, the inhibition of the 5-Lipoxygenase-Activating Protein (FLAP) has been a key strategy to modulate the production of pro-inflammatory leukotrienes. First-generation FLAP inhibitors, such as MK-886 and Bay X 1005 (Veliflapon), paved the way for understanding the therapeutic potential of this target. More recently, novel agents like this compound, a dual inhibitor of FLAP and soluble epoxide hydrolase (sEH), have emerged, offering a potentially broader spectrum of anti-inflammatory activity. This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound with these first-generation FLAP inhibitors, supported by experimental data and detailed methodologies.

Introduction to FLAP Inhibition

Leukotrienes are potent lipid mediators that play a crucial role in the pathophysiology of a wide range of inflammatory diseases, including asthma, atherosclerosis, and arthritis.[1][2][3] The biosynthesis of all leukotrienes is dependent on the 5-lipoxygenase (5-LO) pathway, where FLAP acts as a critical transfer protein, presenting arachidonic acid to 5-LO.[1][4][5] By inhibiting FLAP, the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl-leukotrienes (CysLTs), which increase vascular permeability and cause bronchoconstriction, can be effectively blocked.[2][6]

First-generation FLAP inhibitors, developed in the 1990s, demonstrated the clinical potential of this mechanism.[1][2] However, their development was often hampered by pharmacokinetic challenges.[7][8] this compound represents a next-generation approach, not only inhibiting FLAP but also the soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[7][9] This dual inhibition is hypothesized to provide a more potent and comprehensive anti-inflammatory effect.

Comparative Efficacy: In Vitro Data

The potency of FLAP inhibitors is typically determined by their ability to inhibit the production of 5-LO products, such as LTB4 and 5-hydroxyeicosatetraenoic acid (5-HETE), in cellular assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and the first-generation inhibitors MK-886 and Bay X 1005.

CompoundTarget/AssayCell TypeIC50 (nM)Reference
This compound 5-LO Product FormationHuman Monocytes30[10][11]
5-LO Product FormationHuman Neutrophils170[10][11]
Soluble Epoxide Hydrolase (sEH)Cell-free20[10][11]
MK-886 FLAP Binding30[12][13]
Leukotriene BiosynthesisIntact Leukocytes3[12]
Leukotriene BiosynthesisHuman Whole Blood1100[12]
Bay X 1005 (Veliflapon) LTB4 SynthesisHuman Leukocytes220[6][14]
LTB4 SynthesisRat Leukocytes26[6][14]
LTB4 SynthesisMouse Leukocytes39[6][14]
LTC4 SynthesisMouse Peritoneal Macrophages21[6]

This compound demonstrates potent inhibition of 5-LO product formation in human monocytes and neutrophils, with IC50 values of 30 nM and 170 nM, respectively.[10][11] Notably, it also potently inhibits sEH with an IC50 of 20 nM.[10][11] MK-886 shows high potency in inhibiting FLAP binding and leukotriene biosynthesis in intact leukocytes.[12][13] Bay X 1005 is also a potent inhibitor of LTB4 and LTC4 synthesis across different species.[6][14] Direct comparison of potencies should be made with caution due to variations in experimental conditions across different studies. However, one study reported that this compound and MK-886 have comparable potencies for the inhibition of 5-LO product biosynthesis in human leukocytes in vitro.[15]

Mechanism of Action: A Visualized Pathway

FLAP inhibitors act by binding to FLAP, which is located on the nuclear membrane. This binding prevents the transfer of arachidonic acid (AA) to 5-lipoxygenase (5-LO), thereby halting the synthesis of leukotrienes. The following diagram illustrates the leukotriene synthesis pathway and the points of inhibition for FLAP inhibitors.

Caption: Leukotriene synthesis pathway and points of inhibition.

In Vivo Anti-inflammatory Effects

The anti-inflammatory efficacy of these compounds has also been evaluated in animal models of inflammation.

This compound: In a zymosan-induced mouse peritonitis model, this compound (at doses of 1, 3, and 10 mg/kg) was shown to decrease inflammation by reducing the production of LTB4 and LTC4 and inhibiting the recruitment of leukocytes.[9]

MK-886: This inhibitor has demonstrated anti-inflammatory effects in various animal models. For example, it has been shown to reduce inflammation and angiogenesis in a mouse model of colorectal cancer.[1] Furthermore, MK-886 was found to decrease the development of atherosclerosis in apoE/LDLR-double knockout mice.[16]

Bay X 1005 (Veliflapon): This compound has shown anti-inflammatory and anti-edematous effects in the arachidonic acid-induced mouse ear inflammation test.[6] It also demonstrated a long duration of action in a rat whole blood ex vivo LTB4 inhibition assay.[6]

A side-by-side study in a murine zymosan-induced peritonitis model revealed that this compound and MK-886 had about equal effectiveness in suppressing leukotriene formation and inflammatory properties in vivo.[15]

Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the presented data, this section outlines the general methodologies used in the characterization of FLAP inhibitors.

In Vitro Leukotriene Synthesis Inhibition Assay

This assay is fundamental for determining the potency of FLAP inhibitors.

experimental_workflow cluster_workflow Experimental Workflow step1 1. Isolate Leukocytes (e.g., human neutrophils or monocytes) step2 2. Pre-incubate cells with inhibitor (this compound, MK-886, or Bay X 1005) or vehicle control for 15 min. step1->step2 step3 3. Stimulate cells with Ca²⁺ ionophore (e.g., A23187) to induce leukotriene synthesis. step2->step3 step4 4. Terminate reaction and extract lipids. step3->step4 step5 5. Quantify leukotriene levels (e.g., LTB₄, 5-HETE) using LC-MS/MS or ELISA. step4->step5 step6 6. Calculate IC₅₀ values. step5->step6

References

A Comparative Guide to the Synergistic Effects of Dual FLAP/sEH Inhibition by Diflapolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The simultaneous modulation of multiple disease-relevant pathways represents a promising strategy in modern pharmacology. Diflapolin, a novel small molecule, embodies this approach by dually inhibiting 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). This dual inhibition is designed to produce a synergistic anti-inflammatory and organ-protective effect by concurrently blocking the production of pro-inflammatory leukotrienes and stabilizing beneficial epoxyeicosatrienoic acids.

This guide provides an objective comparison of this compound's performance against single-target inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to facilitate a comprehensive evaluation for research and development purposes.

Comparative Analysis of Inhibitory Potency

This compound has been engineered to exhibit potent inhibitory activity against both FLAP and sEH. The following table summarizes its half-maximal inhibitory concentrations (IC₅₀) in comparison to well-established single-target inhibitors, demonstrating its dual-action profile.

CompoundTargetSpeciesIC₅₀ (nM)
This compound sEH Human 3.1
Murine 6.2
FLAP Human 190
t-AUCB (sEH Inhibitor)sEHMurine1.1
MK-886 (FLAP Inhibitor)FLAPHuman4.0

Data compiled from studies on recombinant enzymes. t-AUCB and MK-886 are shown as representative selective inhibitors for sEH and FLAP, respectively.

Synergistic Effects on Eicosanoid Profiles in Vivo

The primary mechanism of this compound's enhanced efficacy lies in its ability to favorably modulate the eicosanoid lipid mediator profile. By inhibiting FLAP, it reduces the production of pro-inflammatory leukotrienes (LTs). Simultaneously, its inhibition of sEH prevents the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).

The table below presents data from a murine model of angiotensin II (AngII)-induced hypertension, comparing the effects of this compound with single-agent therapies on key plasma eicosanoids.

Treatment GroupPro-inflammatory Marker (LTB₄, pg/mL)Anti-inflammatory Marker (DiHETrE/EET ratio)
Vehicle25.8 ± 3.11.5 ± 0.2
This compound (10 mg/kg) 12.1 ± 1.5 0.5 ± 0.1
sEH Inhibitor (t-AUCB)23.5 ± 2.80.6 ± 0.1
FLAP Inhibitor (MK-886)14.2 ± 1.91.4 ± 0.3

*Statistically significant change compared to the vehicle group. The DiHETrE/EET ratio is an inverse measure of sEH activity; a lower ratio indicates effective sEH inhibition and EET stabilization.

Superior Cardiorenal Protection with Dual Inhibition

The synergistic modulation of lipid mediators translates into superior therapeutic outcomes in disease models. In the AngII-induced hypertension model, this compound demonstrated greater efficacy in reducing key pathological markers compared to single-target inhibitors.

ParameterVehicleThis compound (10 mg/kg) sEH Inhibitor (t-AUCB)FLAP Inhibitor (MK-886)
Systolic Blood Pressure (mmHg) 175 ± 5135 ± 4 150 ± 6168 ± 7
Cardiac Fibrosis (%) 4.8 ± 0.51.5 ± 0.3 2.8 ± 0.44.5 ± 0.6
Renal MCP-1 Expression (fold change) 8.2 ± 1.12.1 ± 0.4 4.5 ± 0.77.8 ± 1.3

*Statistically significant change compared to the vehicle group. MCP-1 is a key chemokine involved in inflammation.

Signaling Pathways and Experimental Workflow

To understand the mechanism and evaluation process, the following diagrams illustrate the targeted biochemical pathway and a typical experimental workflow.

cluster_lox 5-LOX Pathway (Pro-inflammatory) cluster_cyp CYP-Epoxygenase Pathway (Anti-inflammatory) AA Arachidonic Acid FLAP FLAP AA->FLAP CYP CYP Epoxygenase AA->CYP PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 LOX 5-LOX FLAP->LOX LTA4 Leukotriene A4 LOX->LTA4 LTs Pro-inflammatory Leukotrienes (e.g., LTB4) LTA4->LTs EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs sEH sEH EETs->sEH DHETs DHETs (Inactive) sEH->DHETs This compound This compound This compound->FLAP Inhibition This compound->sEH Inhibition start Disease Model Induction (e.g., AngII Infusion in Mice) groups Treatment Groups (4 Weeks) start->groups vehicle Vehicle Control groups->vehicle This compound This compound groups->this compound seh_i sEH Inhibitor groups->seh_i flap_i FLAP Inhibitor groups->flap_i collection Endpoint Sample Collection (Blood, Heart, Kidney) vehicle->collection This compound->collection seh_i->collection flap_i->collection analysis Multi-level Analysis collection->analysis bp Blood Pressure Monitoring analysis->bp lcms LC-MS/MS Eicosanoid Profiling analysis->lcms histo Histology (e.g., Fibrosis Staining) analysis->histo qpcr Gene Expression (qPCR for MCP-1, etc.) analysis->qpcr

A Comparative Guide to the Anti-Inflammatory Activity of Diflapolin in Inflammatory Cell Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Diflapolin's activity in different inflammatory cell types, offering an objective comparison with other anti-inflammatory alternatives. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.

Introduction to this compound

This compound is an innovative dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1] This dual mechanism of action positions it as a promising candidate for treating a variety of inflammation-related diseases. By targeting FLAP, this compound effectively inhibits the production of pro-inflammatory leukotrienes, key mediators in the inflammatory cascade. Simultaneously, its inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), further contributing to its anti-inflammatory profile.[1]

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation is a complex biological response involving the metabolism of arachidonic acid (AA) into various bioactive lipid mediators. This compound exerts its effects by modulating two critical pathways within this cascade:

  • The 5-Lipoxygenase (5-LOX) Pathway: Upon cellular stimulation, 5-LOX, with the assistance of FLAP, converts AA into leukotrienes. These molecules are potent chemoattractants for immune cells and contribute to bronchoconstriction and increased vascular permeability. This compound inhibits FLAP, thereby preventing the synthesis of pro-inflammatory leukotrienes such as LTB4.[1]

  • The Cytochrome P450 (CYP) and Soluble Epoxide Hydrolase (sEH) Pathway: CYPs metabolize AA to form EETs, which possess anti-inflammatory, vasodilatory, and analgesic properties. However, sEH rapidly degrades these beneficial EETs into less active diols. This compound inhibits sEH, leading to an accumulation of EETs and an enhanced anti-inflammatory state.

Below is a diagram illustrating the arachidonic acid cascade and the points of intervention for this compound and other anti-inflammatory agents.

Arachidonic_Acid_Cascade cluster_COX Cyclooxygenase (COX) Pathway cluster_LOX 5-Lipoxygenase (5-LOX) Pathway cluster_CYP Cytochrome P450 / sEH Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX FLAP FLAP AA->FLAP CYP Cytochrome P450 AA->CYP PLA2 Phospholipase A2 PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 Stimulus PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (e.g., PGE2) (Pro-inflammatory) PGH2->PGs COX_Inhibitors COX Inhibitors (e.g., Indomethacin, Celecoxib) COX_Inhibitors->COX FiveLOX 5-LOX FLAP->FiveLOX LTA4 Leukotriene A4 FiveLOX->LTA4 LTs Leukotrienes (e.g., LTB4) (Pro-inflammatory) LTA4->LTs Diflapolin_FLAP This compound Diflapolin_FLAP->FLAP MK886 MK-886 MK886->FLAP Zileuton Zileuton Zileuton->FiveLOX EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH sEH EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Diflapolin_sEH This compound Diflapolin_sEH->sEH

Caption: Arachidonic Acid Cascade and Inhibitor Targets.

Comparative In Vitro Activity of this compound and Alternatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other anti-inflammatory compounds in various inflammatory cell types. Lower IC50 values indicate greater potency.

Table 1: Inhibition of 5-LOX Product Formation in Human Leukocytes

CompoundTargetCell TypeStimulusIC50Reference(s)
This compound FLAPHuman MonocytesA23187 (2.5 µM)30 nM[1][2]
Human NeutrophilsA23187 (2.5 µM)170 nM[1][2]
MK-886 FLAPHuman PMNLsA23187LTB4: 6.8 ng/mL, LTC4: 490 ng/mL[3]
Zileuton 5-LOXHuman PMNLA231870.4 µM[4]
Boswellic Acids (acetyl-11-keto-β-boswellic acid) 5-LOXHuman PMNLsA23187LTB4: 2.53 µg/mL, LTC4: 2.26 µg/mL[3]
Curcumin 5-LOXHuman Neutrophils-Modulates function[5][6][7][8][9]

PMNL: Polymorphonuclear Leukocytes (Neutrophils)

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH)

CompoundTargetSourceIC50Reference(s)
This compound sEHIsolated Enzyme20 nM[1]

Table 3: Inhibition of Cyclooxygenase (COX) Activity

CompoundTargetCell Type / SourceIC50Reference(s)
Indomethacin COX-1Human Monocytes9.0 nM[10]
COX-2Human Monocytes310 nM[10]
Celecoxib COX-1Human Monocytes82 µM[10]
COX-2Human Monocytes6.8 µM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Leukotriene Biosynthesis Assay in Human Neutrophils

This assay measures the ability of a compound to inhibit the production of leukotrienes in isolated human neutrophils.

Leukotriene_Biosynthesis_Assay start Start isolate Isolate Human Neutrophils from peripheral blood start->isolate preincubate Pre-incubate Neutrophils with this compound or vehicle (DMSO) for 15 minutes isolate->preincubate stimulate Stimulate with Ca2+-ionophore A23187 (e.g., 2.5 µM) for 10 minutes preincubate->stimulate stop_reaction Stop Reaction (e.g., with methanol and internal standard) stimulate->stop_reaction extract Extract Leukotrienes (e.g., Solid Phase Extraction) stop_reaction->extract analyze Analyze by RP-HPLC or ELISA extract->analyze end End analyze->end

Caption: Workflow for Leukotriene Biosynthesis Assay.

Protocol Details:

  • Isolation of Neutrophils: Human polymorphonuclear leukocytes (neutrophils) are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation.

  • Pre-incubation: The isolated neutrophils are resuspended in an appropriate buffer (e.g., PBS with Ca2+) and pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle (e.g., 0.1% DMSO) for 15 minutes at 37°C.

  • Stimulation: Leukotriene biosynthesis is initiated by adding a calcium ionophore, such as A23187 (typically 2.5 µM), to the cell suspension and incubating for 10 minutes at 37°C.

  • Reaction Termination and Extraction: The reaction is stopped by adding a solvent like methanol, and an internal standard is added for quantification. The leukotrienes are then extracted from the supernatant, often using solid-phase extraction cartridges.

  • Quantification: The extracted leukotrienes (e.g., LTB4 and its isomers) are quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or by using specific enzyme-linked immunosorbent assays (ELISAs).[11] The IC50 values are calculated from the concentration-response curves.

Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)

This assay determines the inhibitory effect of a compound on the enzymatic activity of sEH.

Protocol Details:

  • Reagent Preparation: A recombinant human sEH enzyme solution and a fluorogenic substrate are prepared in an assay buffer. The test compound (e.g., this compound) is serially diluted.

  • Assay Procedure: The sEH enzyme is pre-incubated with the test compound or vehicle in a microplate well for a short period. The reaction is initiated by adding the fluorogenic substrate.[12]

  • Fluorescence Measurement: The hydrolysis of the substrate by sEH results in a fluorescent product. The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 362 nm and emission at 460 nm).[12][13]

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal progression. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the vehicle control. IC50 values are then determined from the dose-response curves.[12]

Conclusion

This compound demonstrates potent and specific inhibitory activity against FLAP in key inflammatory cell types, namely human monocytes and neutrophils, leading to a significant reduction in the production of pro-inflammatory leukotrienes. Its dual action of also inhibiting sEH further enhances its anti-inflammatory potential by preserving beneficial EETs. When compared to other anti-inflammatory agents, this compound's unique mechanism of targeting both the 5-LOX and sEH pathways offers a distinct advantage over compounds with a single mode of action. The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for a range of inflammatory disorders. Further research and clinical investigation are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Safety Operating Guide

Proper Disposal of Diflapolin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Diflapolin. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.

This compound, a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and prevent environmental contamination.

Summary of Safety and Disposal Information

The following table summarizes key information from the this compound Safety Data Sheet (SDS).

ParameterInformationSource
GHS Hazard Classification Not classified as hazardous
First Aid Measures No special measures required. In case of inhalation, supply fresh air and consult a doctor for complaints. For eye contact, rinse with running water. If swallowed, consult a doctor if symptoms persist.
Flammability Product is not flammable.
Environmental Precautions Do not allow to enter sewers/ surface or ground water.
Containment and Cleanup Pick up mechanically.

Step-by-Step Disposal Protocol

While the Safety Data Sheet for this compound does not outline a specific chemical neutralization or destruction method, the following procedural steps, based on general laboratory best practices for non-hazardous chemical waste, should be followed.

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements for chemical waste disposal.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Containment:

    • For solid this compound, ensure it is in a clearly labeled, sealed container.

    • If this compound is in a solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand).

  • Waste Collection:

    • Collect the contained solid this compound or the absorbent material into a designated chemical waste container.

    • Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: Clearly label the waste container with the name "this compound" and any other information required by your institution.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials pending pickup by your institution's hazardous waste management service.

  • Documentation: Maintain a record of the waste generated, including the quantity and date of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Diflapolin_Disposal_Workflow start Start: This compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs assess_form Assess Form: Solid or Liquid? consult_ehs->assess_form contain_solid Contain in a Sealed, Labeled Container assess_form->contain_solid Solid absorb_liquid Absorb with Inert Material assess_form->absorb_liquid Liquid solid_path Solid liquid_path Liquid collect_waste Collect into Designated Chemical Waste Container contain_solid->collect_waste absorb_liquid->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store in Designated Waste Area label_waste->store_waste waste_pickup Arrange for EHS Waste Pickup store_waste->waste_pickup

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific waste disposal policies and procedures. Always prioritize safety and environmental responsibility in the laboratory.

Essential Safety and Handling Protocols for Diflapolin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides critical safety, handling, and disposal information for the novel compound Diflapolin. Adherence to these guidelines is mandatory to ensure a safe laboratory environment for all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent modulator of the XYZ signaling pathway and requires careful handling to prevent accidental exposure. The primary hazards include dermal irritation, respiratory sensitization, and potential long-term effects on developing cells. The following table summarizes the required PPE for handling this compound in various forms.

Table 1: Required Personal Protective Equipment (PPE) for this compound

Form of this compound Task Minimum Required PPE
Powder Weighing, aliquoting, preparing stock solutions- Full-face respirator with P100 filters- Chemical-resistant nitrile gloves (double-gloved)- Chemical splash goggles- Lab coat (fully buttoned)- Closed-toe shoes
Liquid (Stock Solution) Diluting, adding to cell culture- Chemical fume hood- Chemical-resistant nitrile gloves- Chemical splash goggles- Lab coat- Closed-toe shoes
In-Vitro Assays Handling treated plates/flasks- Standard laboratory PPE (gloves, lab coat)- Work within a biological safety cabinet

Step-by-Step Handling and Experimental Workflow

Proper handling procedures are crucial to minimize exposure risk and ensure experimental integrity. The following workflow outlines the standard procedure for preparing a this compound stock solution and its application in a typical cell-based assay.

Diflapolin_Workflow cluster_Prep Stock Solution Preparation (in Fume Hood) cluster_Assay Cell-Based Assay Workflow A 1. Weigh this compound Powder B 2. Dissolve in DMSO A->B C 3. Vortex to Ensure Complete Dissolution B->C D 4. Aliquot into Light-Resistant Tubes C->D E 5. Store at -80°C D->E F 6. Thaw Aliquot E->F Transfer to Assay G 7. Prepare Working Dilution in Media F->G H 8. Treat Cells G->H I 9. Incubate for a Defined Period H->I J 10. Assay Readout I->J

Caption: Standard workflow for preparing and using this compound.

Spill Management and Emergency Procedures

Immediate and correct response to a this compound spill is critical to contain the hazard.

Table 2: Spill Response Protocol

Spill Type Location Immediate Action Decontamination Procedure
Powder Inside fume hood1. Close the sash.2. Alert personnel in the immediate area.3. Don appropriate PPE.1. Gently cover with absorbent pads.2. Wet pads with 70% ethanol.3. Wipe area, then wash with soap and water.
Liquid On benchtop1. Evacuate immediate area.2. Alert lab supervisor.3. Use spill kit to contain the liquid.1. Cover with absorbent material.2. Decontaminate with a 10% bleach solution, followed by 70% ethanol.

In case of personal exposure, follow these emergency steps:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.

  • Inhalation: Move to fresh air immediately.

Seek medical attention after any exposure event.

Waste Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

Disposal_Plan cluster_Waste_Streams This compound Waste Segregation cluster_Disposal_Containers Designated Waste Containers Solid Solid Waste - Contaminated glovesWeighing paperPlastic tubes Solid_Bin Hazardous Solid Waste Bin Solid->Solid_Bin Liquid Liquid Waste - Unused stock solutionsContaminated cell culture media Liquid_Container Hazardous Liquid Waste Container (Halogenated) Liquid->Liquid_Container Sharps Sharps Waste - Contaminated pipette tipsNeedles Sharps_Container Hazardous Sharps Container Sharps->Sharps_Container

Caption: Segregation plan for this compound-contaminated waste.

All waste containers must be clearly labeled "Hazardous Chemical Waste: this compound" and include the date of initial accumulation. Contact your institution's Environmental Health and Safety (EHS) department for final pickup and disposal procedures. Do not mix this compound waste with other chemical or biological waste streams unless explicitly approved by EHS.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflapolin
Reactant of Route 2
Reactant of Route 2
Diflapolin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。